Product packaging for 4-bromobut-2-yn-1-ol(Cat. No.:CAS No. 13280-08-5)

4-bromobut-2-yn-1-ol

Cat. No.: B3046928
CAS No.: 13280-08-5
M. Wt: 148.99 g/mol
InChI Key: JAEJDMMPAMYPCZ-UHFFFAOYSA-N
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Description

4-Bromobut-2-yn-1-ol ( 13280-08-5) is an organobromine compound with the molecular formula C₄H₅BrO and a molecular weight of 148.99 g/mol . This compound, characterized by its terminal alkyne and bromoalkyne functional groups, serves as a versatile building block in organic synthesis and medicinal chemistry research. As a bifunctional molecule, this compound is a valuable intermediate for constructing complex molecular architectures. Its structure allows it to undergo various coupling reactions, making it useful for synthesizing more complex chemical entities . Research indicates that analogous bromo-alkynyl compounds are employed in synthetic pathways to generate heterocyclic systems, which are privileged scaffolds in the development of novel pharmacologically active agents . For instance, such intermediates can be used in the Hemetsberger indole synthesis or similar cyclization reactions to create fused heterocyclic systems like dihydropyranoindoles, which are of significant interest in early-stage anticancer drug discovery for their ability to enhance the efficacy of known therapeutic agents . This product is offered for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. Please refer to the Safety Datasheet for detailed handling information. The compound requires storage under an inert atmosphere at 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5BrO B3046928 4-bromobut-2-yn-1-ol CAS No. 13280-08-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromobut-2-yn-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrO/c5-3-1-2-4-6/h6H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAEJDMMPAMYPCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#CCBr)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801315173
Record name 4-Bromo-2-butyn-1-ol
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Molecular Weight

148.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13280-08-5
Record name 4-Bromo-2-butyn-1-ol
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Record name 4-Bromo-2-butyn-1-ol
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-bromobut-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-bromobut-2-yn-1-ol, a valuable building block in organic synthesis. Due to the limited availability of a complete, published experimental protocol and full spectral data for this specific compound, this guide presents a plausible and scientifically sound synthetic route based on well-established analogous reactions. Furthermore, it details the expected characterization data based on the analysis of similar molecular structures.

Synthesis of this compound

A viable and efficient method for the synthesis of this compound is the selective monobromination of a commercially available starting material, but-2-yne-1,4-diol. The conversion of a primary propargylic alcohol to the corresponding bromide can be effectively achieved using phosphorus tribromide (PBr₃) in the presence of a weak base like pyridine to neutralize the HBr byproduct.[1][2][3][4][5] This method is known to be effective for primary and secondary alcohols and proceeds via an Sₙ2 mechanism, which is generally suitable for substrates that do not readily form stable carbocations.[2][4][5]

Proposed Experimental Protocol

Reaction Scheme:

HOCH₂C≡CCH₂OH + PBr₃ (in pyridine) → BrCH₂C≡CCH₂OH + H₃PO₃

Materials:

  • But-2-yne-1,4-diol

  • Phosphorus tribromide (PBr₃)

  • Pyridine (anhydrous)

  • Diethyl ether (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Deuterated chloroform (CDCl₃) for NMR analysis

Procedure:

  • A solution of but-2-yne-1,4-diol (1 equivalent) and anhydrous pyridine (1.2 equivalents) in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

  • The flask is cooled to 0 °C in an ice bath.

  • A solution of phosphorus tribromide (0.4 equivalents, to favor monobromination) in anhydrous diethyl ether is added dropwise to the stirred solution over a period of 30-60 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • The reaction is quenched by the slow addition of water at 0 °C.

  • The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed successively with saturated aqueous sodium bicarbonate solution, water, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Characterization of this compound

The successful synthesis of this compound can be confirmed through various spectroscopic techniques. The following tables summarize the expected data based on the analysis of its chemical structure and comparison with analogous compounds.

Predicted ¹H NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 4.2Triplet2H-CH ₂-OH
~ 4.0Triplet2HBr-CH ₂-C≡
~ 2.0 (broad)Singlet1H-OH

Note: The hydroxyl proton signal is often broad and its chemical shift can vary depending on concentration and solvent.

Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)Assignment
~ 85C ≡C-CH₂Br
~ 80C ≡C-CH₂OH
~ 50-C H₂-OH
~ 15Br-C H₂-
Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Functional Group Vibration
3400-3200 (broad)O-H stretch of the alcohol
3000-2850C-H stretch of the sp³ hybridized carbons
2260-2100 (weak)C≡C stretch of the internal alkyne
1050-1150C-O stretch of the primary alcohol
600-500C-Br stretch
Predicted Mass Spectrometry (MS) Data
m/z RatioProposed Fragment
148/150 (M⁺, M⁺+2)Molecular ion peak (presence of Bromine isotope pattern)
131/133[M-OH]⁺
119/121[M-CH₂OH]⁺
69[M-Br]⁺
51[C₄H₃]⁺

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reagents Reagents cluster_process Process cluster_product Product But-2-yne-1,4-diol But-2-yne-1,4-diol Reaction Reaction But-2-yne-1,4-diol->Reaction PBr3 PBr3 PBr3->Reaction Pyridine Pyridine Pyridine->Reaction Workup Workup Reaction->Workup Purification Purification Workup->Purification This compound This compound Purification->this compound

Caption: Synthesis workflow for this compound.

References

Spectroscopic Profile of 4-bromobut-2-yn-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4-bromobut-2-yn-1-ol, a valuable building block in organic synthesis. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols for acquiring such data are also provided to aid researchers in their analytical workflows.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic characteristics of this compound. These predictions are derived from typical values for similar functional groups and structural motifs.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentPredicted Coupling Constant (J, Hz)
~ 4.3Triplet2HH-1 (-CH₂OH)~1.5 Hz
~ 3.9Triplet2HH-4 (-CH₂Br)~1.5 Hz
~ 2.5Singlet (broad)1H-OHN/A

Note: The hydroxyl proton (-OH) signal is often broad and its chemical shift can vary with concentration and temperature.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

Chemical Shift (δ, ppm)Assignment
~ 85C-3 (alkynyl carbon)
~ 80C-2 (alkynyl carbon)
~ 50C-1 (-CH₂OH)
~ 15C-4 (-CH₂Br)

Note: The chemical shifts of alkynyl carbons can vary depending on substitution. sp-hybridized carbons typically appear in the 70-100 ppm range.[1]

Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
3400 - 3200Strong, BroadO-HStretching
3000 - 2850MediumC-H (sp³)Stretching
2260 - 2100Weak to MediumC≡CStretching
1050 - 1260StrongC-OStretching
600 - 500StrongC-BrStretching

Note: The C≡C stretch may be weak in symmetrical or near-symmetrical alkynes.[2] The O-H stretch is typically broad due to hydrogen bonding.[3]

Table 4: Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

m/zRelative IntensityAssignment
148/150Medium[M]⁺ (Molecular Ion)
131/133Medium[M - OH]⁺
119/121Medium[M - CH₂OH]⁺
69High[M - Br]⁺
41High[C₃H₅]⁺

Note: The presence of bromine will result in characteristic isotopic peaks (M and M+2) with approximately equal intensity, which is a key feature in the mass spectrum of brominated compounds.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Accurately weigh 5-25 mg of the compound for ¹H NMR or 50-100 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a small vial.

    • Transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Instrument Setup :

    • Place the NMR tube in the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a homogeneous field, which is crucial for high-resolution spectra.

  • Data Acquisition :

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to singlets for each unique carbon. A larger number of scans is usually required due to the low natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (for a liquid sample) :

    • Neat Liquid (Thin Film) : Place a drop of the liquid sample directly onto one face of a salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin film.

    • Attenuated Total Reflectance (ATR) : Place a small drop of the liquid directly onto the ATR crystal.

  • Instrument Setup :

    • Ensure the sample compartment is clean and dry.

    • Acquire a background spectrum of the empty instrument (or with the clean salt plates/ATR crystal). This will be subtracted from the sample spectrum.

  • Data Acquisition :

    • Place the prepared sample in the instrument's beam path.

    • Acquire the spectrum over the desired range (typically 4000-400 cm⁻¹).

    • Average multiple scans to improve the signal-to-noise ratio. The final spectrum will show absorbance or transmittance as a function of wavenumber.

Mass Spectrometry (MS)
  • Sample Preparation :

    • Prepare a dilute solution of the sample (typically in the range of 10-100 µg/mL) in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.

    • Ensure the sample is free of non-volatile salts or buffers, as these can interfere with ionization and contaminate the instrument.

  • Instrument Setup :

    • Choose an appropriate ionization method. Electron Ionization (EI) is common for volatile, thermally stable small molecules and provides characteristic fragmentation patterns. Electrospray Ionization (ESI) is a softer technique suitable for a wider range of compounds.

    • Calibrate the mass analyzer using a known reference compound to ensure accurate mass measurements.

  • Data Acquisition :

    • Introduce the sample into the ion source. This can be done via direct infusion with a syringe pump or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC) for sample separation prior to analysis.

    • Acquire the mass spectrum over a suitable m/z range to detect the molecular ion and expected fragment ions.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound, from sample preparation to final structure elucidation.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_elucidation Structure Elucidation Sample Pure Compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film or ATR Sample Sample->Prep_IR Prep_MS Prepare Dilute Solution Sample->Prep_MS Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Acq_IR FT-IR Spectrometer Prep_IR->Acq_IR Acq_MS Mass Spectrometer Prep_MS->Acq_MS Ana_NMR Analyze Chemical Shifts, Coupling, Integration Acq_NMR->Ana_NMR Ana_IR Identify Functional Group Absorptions Acq_IR->Ana_IR Ana_MS Determine Molecular Weight & Fragmentation Pattern Acq_MS->Ana_MS Structure Confirm Chemical Structure Ana_NMR->Structure Ana_IR->Structure Ana_MS->Structure

References

CAS number and molecular structure of 4-bromobut-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-bromobut-2-yn-1-ol, a versatile reagent in organic synthesis. It covers its chemical and physical properties, safety information, and its role in the synthesis of more complex molecules.

Chemical Identity and Properties

This compound is a bifunctional molecule containing both a terminal alkyne and a primary alcohol, with a bromine atom that can act as a leaving group. This combination of functional groups makes it a valuable building block in the synthesis of a variety of organic compounds.

Table 1: Chemical Identifiers and Physical Properties

PropertyValueReference
CAS Number 13280-08-5[1][2][3]
Molecular Formula C₄H₅BrO[1][4]
IUPAC Name This compound[1][2]
Molecular Weight 148.99 g/mol [1]
SMILES C(C#CCBr)O[1][4]
InChI InChI=1S/C4H5BrO/c5-3-1-2-4-6/h6H,3-4H2[1][2][4]
InChIKey JAEJDMMPAMYPCZ-UHFFFAOYSA-N[1][2][4]
Predicted XlogP 0.4[1]
Monoisotopic Mass 147.95238 Da[1][4]

Molecular Structure and Reactivity

The molecular structure of this compound features a four-carbon chain with a bromine atom at position 4, a triple bond between carbons 2 and 3, and a hydroxyl group at position 1. The presence of the hydroxyl group, the alkyne, and the alkyl bromide functionality allows for a range of chemical transformations. The molecule's reactivity is centered around these functional groups, enabling its use in various synthetic strategies.

Caption: 2D representation of the molecular structure of this compound.

Experimental Protocols

Conceptual Synthesis Workflow:

G start But-2-yne-1,4-diol reaction Selective Monobromination start->reaction reagent Brominating Agent (e.g., PBr3, HBr) reagent->reaction product This compound reaction->product purification Purification (e.g., Chromatography) product->purification final_product Purified Product purification->final_product

References

reactivity and electronic properties of bromoalkynes

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Reactivity and Electronic Properties of Bromoalkynes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromoalkynes are versatile synthetic intermediates characterized by the presence of a bromine atom attached to an sp-hybridized carbon. This structural feature imparts unique electronic properties and a diverse range of reactivity, making them valuable building blocks in organic synthesis, medicinal chemistry, and materials science. The polarized carbon-bromine bond and the electron-rich triple bond allow bromoalkynes to participate in a variety of transformations, including cross-coupling reactions, cycloadditions, and nucleophilic additions. This guide provides a comprehensive overview of the core electronic properties and reactivity of bromoalkynes, with a focus on their application in constructing complex molecular architectures. Detailed experimental protocols for key reactions and quantitative data are presented to facilitate practical application.

Electronic Properties of Bromoalkynes

The reactivity of bromoalkynes is a direct consequence of their electronic structure. The electronegative bromine atom induces a dipole moment along the C-Br bond, rendering the acetylenic carbon electrophilic. Simultaneously, the π-system of the alkyne can act as a nucleophile. This duality governs the regioselectivity and feasibility of various transformations.

Spectroscopic Properties

Spectroscopic techniques are essential for the characterization of bromoalkynes.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : In ¹H NMR spectra, the chemical shift of the acetylenic proton in a terminal bromoalkyne is typically observed in the range of δ 2.0-3.0 ppm.[1] The sp-hybridized carbons of the alkyne functionality resonate in the δ 60-90 ppm range in ¹³C NMR spectra.

  • Infrared (IR) Spectroscopy : The C≡C triple bond stretch in bromoalkynes gives rise to a characteristic absorption band in the IR spectrum. For terminal alkynes, this stretch appears as a weak to medium band in the 2100-2260 cm⁻¹ region.[1] The C-Br stretching vibration is typically observed in the fingerprint region, often between 500 and 600 cm⁻¹.

Table 1: Representative Spectroscopic Data for Bromoalkynes

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹) C≡C Stretch
Bromoacetylene~2.0 (s, 1H)~39.2, 79.9~2200
1-Bromo-2-phenylacetylene7.3-7.5 (m, 5H)51.6, 81.2, 122.0, 128.5, 129.2, 132.0~2215
1-Bromo-1-hexyne0.9 (t, 3H), 1.4-1.6 (m, 4H), 2.2 (t, 2H)13.5, 21.9, 30.7, 43.8, 85.1~2225
Bond Properties

The carbon-bromine bond in bromoalkynes is a key determinant of their reactivity, particularly in cross-coupling reactions. The homolytic bond dissociation energy (BDE) of the C-Br bond in a bromoalkyne is influenced by the sp-hybridization of the carbon atom. While specific experimental values for a wide range of bromoalkynes are not extensively tabulated, they are generally lower than that of vinyl bromides, facilitating oxidative addition in catalytic cycles.

Reactivity and Synthetic Applications

Bromoalkynes are versatile synthons that undergo a wide array of chemical transformations.

Cross-Coupling Reactions

Cross-coupling reactions are among the most powerful tools for C-C bond formation, and bromoalkynes are excellent substrates for these transformations.

The Sonogashira coupling is a palladium-catalyzed reaction between a vinyl or aryl halide and a terminal alkyne.[2][3] Bromoalkynes can also be used as the electrophilic partner in a "reversed" Sonogashira coupling, reacting with terminal alkynes, although this is less common. The standard Sonogashira reaction is highly efficient for coupling bromoalkynes with various partners.[4]

The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[5][6] The reactivity of the organic halide partner generally follows the trend I > OTf > Br > Cl.[2]

Sonogashira_Cycle cluster_caption Catalytic cycle for the Sonogashira coupling reaction. pd0 Pd(0)L₂ pd2_halide R¹-Pd(II)L₂-X pd0->pd2_halide Oxidative Addition (R¹-X) pd2_alkyne R¹-Pd(II)L₂-C≡CR² pd2_halide->pd2_alkyne Transmetalation pd2_alkyne->pd0 product R¹-C≡CR² pd2_alkyne->product Reductive Elimination cu_acetylide Cu-C≡CR² cu_acetylide->pd2_halide terminal_alkyne H-C≡CR² terminal_alkyne->cu_acetylide Base, Cu(I) center caption_node

Caption: Catalytic cycle for the Sonogashira coupling reaction.

Table 2: Examples of Sonogashira Coupling with Bromoalkynes

BromoalkyneCoupling PartnerCatalyst SystemBaseYield (%)
1-Bromo-1-octynePhenylacetylenePd(PPh₃)₄ / CuIEt₃N95
1-Bromo-2-(trimethylsilyl)acetylene4-IodoanisolePdCl₂(PPh₃)₂ / CuIi-Pr₂NH88
Bromo(phenyl)acetylene1-HexynePd(OAc)₂ / PPh₃ / CuIPiperidine92

Experimental Protocol: General Procedure for Sonogashira Coupling

To a solution of the bromoalkyne (1.0 mmol) and the terminal alkyne (1.2 mmol) in a suitable solvent such as THF or DMF (5 mL) are added the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol) and the copper(I) co-catalyst (e.g., CuI, 0.04 mmol). An amine base (e.g., triethylamine, 2.0 mmol) is then added, and the mixture is stirred at room temperature or heated under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS). Upon completion, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

The Cadiot-Chodkiewicz coupling enables the synthesis of unsymmetrical diynes by reacting a terminal alkyne with a 1-haloalkyne, most commonly a bromoalkyne.[7] This reaction is typically catalyzed by a copper(I) salt in the presence of an amine base.[8] A key challenge is preventing the homocoupling of the terminal alkyne (Glaser coupling).

Cadiot_Chodkiewicz reactants Terminal Alkyne (R¹-C≡C-H) Bromoalkyne (Br-C≡C-R²) reagents Cu(I) Salt (e.g., CuCl) Amine Base (e.g., Et₂NH) reactants->reagents Reaction Conditions product Unsymmetrical Diyne (R¹-C≡C-C≡C-R²) reagents->product Coupling

Caption: General workflow for the Cadiot-Chodkiewicz coupling.

Experimental Protocol: In Situ Cadiot-Chodkiewicz Coupling

A method for in situ generation of volatile bromoalkynes has been developed to circumvent handling these hazardous materials.[8] In this procedure, a dibromoolefin precursor is subjected to in situ elimination to form the bromoalkyne, which immediately undergoes the copper-catalyzed coupling with a terminal alkyne partner. A typical procedure involves adding a solution of the dibromoolefin in an appropriate solvent to a mixture of the terminal alkyne, a copper(I) catalyst (e.g., CuI), a base (e.g., DBU), and a ligand in a suitable solvent under an inert atmosphere. The reaction is stirred at a specified temperature until completion.

Cycloaddition Reactions

The electron-deficient nature of the triple bond in bromoalkynes makes them good partners in cycloaddition reactions.

Bromoalkynes can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form triazoles. While terminal alkynes are the most common substrates, bromoalkynes can be used, often after conversion to a terminal alkyne or by participating in more complex, sequential reaction pathways. The reaction is prized for its high efficiency, mild reaction conditions, and broad functional group tolerance.[9][10] The result is the regioselective formation of a 1,4-disubstituted 1,2,3-triazole.

CuAAC_Reaction start Start Materials azide Organic Azide (R¹-N₃) start->azide alkyne Bromoalkyne (Br-C≡C-R²) start->alkyne catalyst Cu(I) Catalyst azide->catalyst Reacts with alkyne->catalyst Reacts with product Bromo-Triazole Product catalyst->product Forms

Caption: Logical relationship in a CuAAC reaction involving a bromoalkyne.

Nucleophilic Addition

The carbon atom bearing the bromine in a bromoalkyne is electrophilic and susceptible to attack by nucleophiles. This can lead to either addition across the triple bond or substitution of the bromine atom. The outcome is highly dependent on the nucleophile, substrate, and reaction conditions.

In nucleophilic addition reactions, a nucleophile attacks an electron-poor species.[11] The triple bond of an alkyne, with its high electron density, is generally less reactive towards electrophiles than an alkene but can be activated towards nucleophilic attack by an electron-withdrawing group like bromine.[12]

Table 3: Reactivity of Bromoalkynes with Nucleophiles

NucleophileProduct TypeConditions
Organocuprates (R₂CuLi)Substituted AlkyneSubstitution
Thiolates (RS⁻)ThioalkyneSubstitution
Amines (R₂NH)Ynamine or addition productVaries
Phosphines (R₃P)Phosphonium saltSubstitution

Conclusion

Bromoalkynes are powerful and versatile intermediates in modern organic synthesis. Their unique electronic properties, stemming from the interplay between the electronegative bromine atom and the alkyne π-system, enable a wide range of transformations. From the robust and reliable C-C bond formations in cross-coupling reactions to the efficient construction of heterocyclic systems via cycloadditions, bromoalkynes offer synthetic chemists a reliable tool for the assembly of complex molecules. The continued development of novel methodologies involving bromoalkynes promises to further expand their utility in academic research and industrial applications, particularly in the fields of drug discovery and materials science.

References

An In-depth Technical Guide to the Fundamental Reaction Mechanisms of 4-Bromobut-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromobut-2-yn-1-ol is a versatile bifunctional molecule incorporating both a propargylic bromide and a primary alcohol. This unique structural arrangement allows for a diverse range of chemical transformations, making it a valuable building block in organic synthesis, particularly for the construction of complex heterocyclic scaffolds relevant to medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the fundamental reaction mechanisms of this compound, including its synthesis, nucleophilic substitution, palladium-catalyzed cross-coupling reactions, and cyclization strategies. Detailed experimental protocols and quantitative data for key transformations are presented to facilitate practical application in a research setting.

Synthesis of this compound

The primary synthetic route to this compound involves the selective monobromination of but-2-yne-1,4-diol. This transformation can be achieved using various brominating agents, with phosphorus tribromide (PBr₃) being a common choice.

Reaction Mechanism

The reaction proceeds via the activation of one of the primary hydroxyl groups of but-2-yne-1,4-diol by PBr₃, forming a good leaving group. Subsequent nucleophilic attack by the bromide ion results in the displacement of the activated hydroxyl group to yield the desired product. Careful control of stoichiometry and reaction conditions is crucial to favor monosubstitution and minimize the formation of the dibrominated byproduct.

Experimental Protocol: Synthesis of this compound

To a solution of but-2-yne-1,4-diol (1.0 eq) in a suitable aprotic solvent (e.g., diethyl ether or dichloromethane) at 0 °C under an inert atmosphere, a solution of phosphorus tribromide (0.34 eq) in the same solvent is added dropwise. The reaction mixture is stirred at 0 °C for a specified time (typically 2-4 hours) and then allowed to warm to room temperature. The reaction is quenched by the slow addition of water. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Quantitative Data
ReactantMolar Eq.Molecular Weight ( g/mol )
But-2-yne-1,4-diol1.086.09
Phosphorus Tribromide0.34270.69
Product 148.99
Typical Yield (%)60-75%

Note: Yields are representative and can vary based on specific reaction conditions and scale.

Nucleophilic Substitution Reactions

The primary bromide in this compound is susceptible to nucleophilic substitution, providing a straightforward method for introducing a variety of functional groups.

General Mechanism (Sₙ2)

These reactions typically proceed via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The nucleophile directly attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion in a single concerted step. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.

Reaction with Amines

Reaction with primary or secondary amines yields the corresponding N-substituted 4-aminobut-2-yn-1-ols, which are valuable precursors for nitrogen-containing heterocycles.

To a solution of this compound (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF, piperidine (1.2 eq) and a non-nucleophilic base like potassium carbonate (1.5 eq) are added. The mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) for several hours until the reaction is complete (monitored by TLC). The reaction mixture is then diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.

NucleophileProductTypical Yield (%)
Piperidine4-(Piperidin-1-yl)but-2-yn-1-ol80-90%
Aniline4-(Phenylamino)but-2-yn-1-ol75-85%
Reaction with Azide

The substitution with sodium azide provides 4-azidobut-2-yn-1-ol, a precursor for the synthesis of triazoles via "click" chemistry.

This compound (1.0 eq) is dissolved in a mixture of acetone and water. Sodium azide (1.5 eq) is added, and the reaction mixture is heated to reflux for several hours. After completion, the acetone is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic extracts are washed, dried, and concentrated to give the azido alcohol.

NucleophileProductTypical Yield (%)
Sodium Azide4-Azidobut-2-yn-1-ol>90%

Palladium-Catalyzed Cross-Coupling Reactions

The terminal carbon-bromine bond in this compound can participate in various palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling.

Sonogashira Coupling

This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. In the context of this compound, the molecule itself contains the halide, which couples with a terminal alkyne. However, a more common application involves the protection of the alcohol, followed by reaction of the bromide with a terminal alkyne. A conceptually related reaction is the coupling of the terminal alkyne (if present) of a derivative with an aryl halide. For the purpose of this guide, we will focus on the reaction of the bromide moiety.

The catalytic cycle involves the oxidative addition of the propargylic bromide to a Pd(0) complex, followed by transmetalation with a copper(I) acetylide (formed in situ from the terminal alkyne and a copper(I) salt). The final step is reductive elimination to furnish the coupled product and regenerate the Pd(0) catalyst.

To a solution of this compound (1.0 eq) and phenylacetylene (1.2 eq) in a suitable solvent such as THF or DMF, a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a copper(I) co-catalyst (e.g., CuI, 10 mol%) are added. A base, typically an amine like triethylamine or diisopropylethylamine, is added, and the reaction is stirred under an inert atmosphere at room temperature or with gentle heating. Upon completion, the reaction mixture is filtered, the solvent is removed, and the residue is purified by column chromatography.

AlkyneProductTypical Yield (%)
Phenylacetylene5-Phenyl-pent-2-yn-1,4-diol70-85%
1-HexyneDec-2-yn-1,4-diol65-80%

Cyclization Reactions

The bifunctional nature of this compound and its derivatives makes it an excellent substrate for various intramolecular and intermolecular cyclization reactions to form heterocyclic compounds.

Synthesis of Furans

Derivatives of this compound can be converted into substituted furans. For instance, the Sonogashira coupling product with a terminal alkyne can undergo cyclization. A more direct approach involves the reaction of the parent molecule with a nucleophile, followed by cyclization.

In the presence of a palladium catalyst, the hydroxyl group can add across the alkyne in an intramolecular fashion, often after an initial coupling reaction.

A derivative of this compound, such as the product from a Sonogashira coupling, is dissolved in a suitable solvent (e.g., toluene). A palladium catalyst (e.g., PdCl₂(PPh₃)₂) is added, and the mixture is heated. The reaction progress is monitored by TLC. After completion, the mixture is worked up and the furan product is purified by chromatography.

Synthesis of Nitrogen Heterocycles

The amino-functionalized derivatives of this compound are precursors to various nitrogen heterocycles like pyrroles and piperidines through intramolecular cyclization.

Treatment of 4-aminobut-2-yn-1-ol derivatives with a base can induce an intramolecular nucleophilic attack of the amine onto the alkyne, leading to the formation of a five- or six-membered ring.

Visualizations

Reaction Mechanisms

G Synthesis of this compound cluster_0 But-2-yne-1,4-diol HO-CH₂-C≡C-CH₂-OH Intermediate HO-CH₂-C≡C-CH₂-O-PBr₂ But-2-yne-1,4-diol->Intermediate + PBr₃ PBr3 PBr₃ Product HO-CH₂-C≡C-CH₂-Br Intermediate->Product + Br⁻ Br_ion Br⁻

Caption: Synthesis of this compound.

G Sₙ2 Reaction with an Amine cluster_0 Reactant R₂NH TransitionState [R₂NH···CH₂(C≡C-CH₂-OH)···Br]ᵟ⁻ Reactant->TransitionState Substrate HO-CH₂-C≡C-CH₂-Br Substrate->TransitionState Product HO-CH₂-C≡C-CH₂-NR₂ TransitionState->Product LeavingGroup Br⁻ TransitionState->LeavingGroup

Caption: Sₙ2 reaction with an amine.

G Sonogashira Coupling Catalytic Cycle Pd0 Pd(0)L₂ PdII R-Pd(II)L₂(Br) Pd0->PdII Oxidative Addition (R-Br) PdII_alkyne R-Pd(II)L₂(C≡CR') PdII->PdII_alkyne Transmetalation (Cu-C≡CR') PdII_alkyne->Pd0 Reductive Elimination Product_complex R-C≡CR' PdII_alkyne->Product_complex

Caption: Sonogashira coupling catalytic cycle.

Experimental Workflow

G General Experimental Workflow Start Combine Reactants, Solvent, and Catalyst Reaction Stir under Controlled Temperature and Atmosphere Start->Reaction Quench Quench Reaction Reaction->Quench Workup Aqueous Workup (Extraction, Washing) Quench->Workup Dry Dry Organic Layer Workup->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Characterize Characterize Product (NMR, IR, MS) Purify->Characterize

Caption: General experimental workflow.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its dual functionality allows for a wide array of transformations, including nucleophilic substitutions, palladium-catalyzed cross-couplings, and various cyclization reactions. This guide has outlined the fundamental reaction mechanisms and provided representative experimental protocols and data for the key reactions of this compound. The ability to readily introduce diverse functional groups and construct complex molecular architectures, particularly heterocycles, underscores the importance of this compound in the fields of medicinal chemistry and drug development. Further exploration of its reactivity is likely to uncover novel synthetic methodologies and lead to the discovery of new bioactive molecules.

Functionalized Butynol Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the synthesis, properties, and applications of functionalized derivatives of 2-butyn-1,4-diol, providing researchers, scientists, and drug development professionals with a comprehensive resource for leveraging these versatile compounds.

Functionalized butynol derivatives, particularly those derived from the foundational scaffold of 2-butyn-1,4-diol, represent a versatile class of compounds with significant potential in medicinal chemistry, materials science, and synthetic organic chemistry. The presence of a central alkyne moiety and two hydroxyl groups provides a rich platform for a wide array of chemical modifications, leading to derivatives with diverse and tunable properties. This technical guide offers a detailed overview of the synthesis of 2-butyn-1,4-diol and its key functionalized derivatives, presents their applications, and provides experimental protocols for their preparation.

Core Synthesis of 2-Butyn-1,4-diol

The industrial synthesis of the parent compound, 2-butyne-1,4-diol, is primarily achieved through the Reppe synthesis. This process involves the reaction of acetylene with an aqueous solution of formaldehyde under pressure, catalyzed by copper acetylide.[1][2] A common industrial method, the paraformaldehyde normal pressure solvent method, utilizes paraformaldehyde as the formaldehyde source and a copper acetylene catalyst in a solvent such as cycloethyl ketone at temperatures between 115-120 °C.[3]

Functionalization of 2-Butyn-1,4-diol

The two hydroxyl groups of 2-butyn-1,4-diol are the primary sites for functionalization, allowing for the creation of a diverse range of derivatives, including hydrogenation products, ethers, and esters.

Hydrogenation Products

The selective hydrogenation of the alkyne bond in 2-butyn-1,4-diol leads to two key products with significant industrial applications:

  • 2-Butene-1,4-diol: Partial hydrogenation of 2-butyne-1,4-diol yields 2-butene-1,4-diol. This reaction is typically carried out using a lead-poisoned palladium on carbon (Pd-C) catalyst to prevent over-reduction to the alkane.[4] This derivative serves as a crucial intermediate in the synthesis of various compounds, including vitamin B6 and certain furan-containing drugs.[4]

  • 1,4-Butanediol: Complete hydrogenation of the triple bond results in 1,4-butanediol, a widely used industrial chemical.

Ether Derivatives

The hydroxyl groups of 2-butyn-1,4-diol can be readily converted to ethers through various etherification reactions. These derivatives have applications ranging from polymer chemistry to materials science.

Ester Derivatives

Esterification of the hydroxyl groups of 2-butyn-1,4-diol with a variety of carboxylic acids or their derivatives leads to the formation of diesters. These compounds have potential applications as plasticizers and as monomers for polyester synthesis.

Data Presentation

Table 1: Synthesis of 2-Butyne-1,4-diol Derivatives

Derivative NameStarting MaterialKey Reagents and CatalystReaction ConditionsYield (%)Reference
2-Butene-1,4-diol2-Butyne-1,4-diolH₂, Pd-C (lead-poisoned)35-45 °C, 0.6-1.7 MPa93.9-94.3[4]
2-Butyne-1,4-diol Diacetate1,4-ButanediolAcetyl chloride--[5]

Further quantitative data would be populated here as more specific studies are identified.

Experimental Protocols

Synthesis of 2-Butene-1,4-diol from 2-Butyne-1,4-diol[4]

Materials:

  • Aqueous solution of 2-butyne-1,4-diol

  • Lead-poisoned 5 wt.% Pd-C catalyst

  • Nitrogen gas

  • Hydrogen gas

Procedure:

  • Charge an autoclave with the aqueous solution of 2-butyne-1,4-diol and the lead-poisoned Pd-C catalyst. The amount of catalyst should be 0.33-0.99 wt.% of the total reaction mass.

  • Purge the autoclave with nitrogen gas to remove air, and then replace the nitrogen with hydrogen.

  • Heat the reaction mixture to 35-45 °C with stirring.

  • Increase the pressure to 0.6-1.7 MPa and maintain these conditions for 60-390 minutes.

  • After the reaction is complete, stop the stirring and the hydrogen supply.

  • Rapidly cool the reactor and vent the excess hydrogen.

  • Purge the reactor with nitrogen to remove any remaining hydrogen.

  • Filter the reaction mixture to remove the catalyst. The filtrate is the product, 2-butene-1,4-diol.

Biological Activities and Signaling Pathways

While the parent compound, 2-butyne-1,4-diol, is known to be a precursor in the synthesis of pharmaceuticals like vitamin B6, detailed studies on the specific biological activities and mechanisms of action of its functionalized derivatives are not extensively reported in the currently available literature. The toxicity of 2-butyne-1,4-diol itself has been noted, but this is not necessarily indicative of the properties of its diverse derivatives. Further research is required to elucidate the potential of these functionalized compounds as bioactive agents and to understand their interactions with biological systems and signaling pathways.

Visualizations

Logical Relationship: Functionalization of 2-Butyn-1,4-diol

Functionalization_of_2_Butyn_1_4_diol cluster_derivatives Functionalized Derivatives Butynediol 2-Butyn-1,4-diol Butenediol 2-Butene-1,4-diol Butynediol->Butenediol Partial Hydrogenation Butanediol 1,4-Butanediol Butynediol->Butanediol Complete Hydrogenation Ethers Ethers Butynediol->Ethers Etherification Esters Esters Butynediol->Esters Esterification

Caption: Key functionalization pathways of 2-butyn-1,4-diol.

Experimental Workflow: Synthesis of 2-Butene-1,4-diol

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Product Isolation A Charge Autoclave: - 2-Butyn-1,4-diol solution - Pd-C catalyst B Purge with N₂ then H₂ A->B C Heat to 35-45 °C B->C D Pressurize to 0.6-1.7 MPa C->D E React for 60-390 min D->E F Cool and Vent E->F G Purge with N₂ F->G H Filter to remove catalyst G->H I Collect Filtrate (2-Butene-1,4-diol) H->I

Caption: Workflow for the synthesis of 2-butene-1,4-diol.

References

The Elusive History of 4-Bromobut-2-yn-1-ol: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromobut-2-yn-1-ol is a functionalized alkyne of interest in organic synthesis, serving as a versatile building block for the introduction of a four-carbon unit with reactive handles at both ends. Despite its utility, a detailed historical account of its initial discovery and synthesis is not well-documented in readily accessible scientific literature. This guide provides a comprehensive overview of its known properties and plausible synthetic approaches based on established chemical principles, while also highlighting the current gaps in the historical and experimental data.

Introduction

This compound, with the chemical formula C4H5BrO, is a bifunctional molecule containing both a primary alcohol and a propargyl bromide moiety. This combination allows for a variety of subsequent chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents and other specialty chemicals. However, a definitive record of its first preparation and the researchers involved is not readily found in major chemical databases or historical literature surveys.

Physicochemical Properties

While specific experimental data from a primary publication is unavailable, fundamental properties have been computed and are available in public databases.

PropertyValueSource
Molecular Formula C4H5BrOPubChem
Molecular Weight 148.99 g/mol PubChem
IUPAC Name This compoundPubChem
CAS Number 13280-08-5PubChem

Table 1: Physicochemical Properties of this compound.

Plausible Synthetic Routes

The most logical and commonly employed method for the synthesis of this compound would be the selective monobromination of the commercially available precursor, 2-butyne-1,4-diol. A standard method for converting a primary alcohol to an alkyl bromide is through the use of phosphorus tribromide (PBr3).

Proposed Experimental Protocol: Synthesis from 2-Butyne-1,4-diol

This protocol is a generalized procedure based on the known reactivity of similar substrates with phosphorus tribromide.

Materials:

  • 2-Butyne-1,4-diol

  • Phosphorus tribromide (PBr3)

  • Anhydrous diethyl ether (or other suitable aprotic solvent)

  • Pyridine (optional, to neutralize HBr byproduct)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • A solution of 2-butyne-1,4-diol in anhydrous diethyl ether is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath.

  • Phosphorus tribromide (approximately 0.33 to 0.5 equivalents to favor monosubstitution) is added dropwise to the stirred solution. A small amount of pyridine may be included in the reaction mixture.

  • The reaction is stirred at 0 °C for a specified time and then allowed to warm to room temperature, with the progress being monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of water or saturated sodium bicarbonate solution.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield this compound.

Note: The stoichiometry of PBr3 is critical to maximize the yield of the monobrominated product and minimize the formation of the dibrominated byproduct.

G 2-Butyne-1,4-diol 2-Butyne-1,4-diol Reaction_Vessel Reaction (Anhydrous Ether, 0 °C) 2-Butyne-1,4-diol->Reaction_Vessel PBr3 PBr3 PBr3->Reaction_Vessel Quenching Quench (H2O or NaHCO3) Reaction_Vessel->Quenching Extraction Workup & Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification This compound This compound Purification->this compound

Caption: Proposed workflow for the synthesis of this compound.

Spectroscopic Characterization (Predicted)

Without access to experimentally obtained spectra, the following are predictions based on the structure of this compound.

Technique Expected Features
¹H NMR - A triplet corresponding to the methylene protons adjacent to the hydroxyl group (-CH₂OH).- A triplet corresponding to the methylene protons adjacent to the bromine atom (-CH₂Br).- A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O.
¹³C NMR - A signal for the carbon bearing the hydroxyl group (-CH₂OH).- Two signals for the alkyne carbons (-C≡C-).- A signal for the carbon bearing the bromine atom (-CH₂Br).
IR Spectroscopy - A broad absorption band around 3300 cm⁻¹ for the O-H stretch of the alcohol.- A weak absorption band around 2200 cm⁻¹ for the C≡C triple bond stretch.- A C-O stretching band around 1050 cm⁻¹.- A C-Br stretching band in the fingerprint region.
Mass Spectrometry - A molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity, indicative of the presence of a bromine atom.

Table 2: Predicted Spectroscopic Data for this compound.

Applications in Synthesis

This compound is a valuable intermediate for further synthetic transformations. The hydroxyl group can be protected or oxidized, while the propargyl bromide is susceptible to nucleophilic substitution, including the formation of carbon-carbon and carbon-heteroatom bonds.

G A This compound B Protection/Oxidation of -OH A->B Reagents C Nucleophilic Substitution at -CH2Br A->C Nucleophile D Protected/Oxidized Intermediate B->D E Substituted Product C->E

Caption: Reactivity of this compound in organic synthesis.

Conclusion

While this compound holds potential as a synthetic building block, its history and detailed experimental characterization are not prominently featured in the accessible scientific literature. The synthetic route via monobromination of 2-butyne-1,4-diol with phosphorus tribromide represents a plausible and efficient method for its preparation. Further research would be beneficial to isolate and fully characterize this compound, thereby providing the scientific community with a more complete understanding of its properties and potential applications in drug development and other areas of chemical synthesis. At present, a definitive account of its discovery and a detailed experimental guide based on primary literature sources cannot be provided.

safety, handling, and MSDS for 4-bromobut-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 4-bromobut-2-yn-1-ol: Safety, Handling, and MSDS

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for this compound (CAS No: 13280-08-5). The information is compiled for professionals in research and development who may be working with this compound.

Chemical Identification and Physical Properties

This compound is a combustible and hazardous liquid requiring careful handling. Below is a summary of its key chemical and physical properties.

PropertyValueSource
IUPAC Name This compound[1][2]
CAS Number 13280-08-5[1][2]
Molecular Formula C4H5BrO[1]
Molecular Weight 148.99 g/mol [1]
Physical Form Liquid[2]
InChI Key JAEJDMMPAMYPCZ-UHFFFAOYSA-N[2]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The signal word for this chemical is "Danger".[1][2]

Hazard ClassCategoryHazard Statement
Flammable Liquids Category 4H227: Combustible liquid
Acute Toxicity, Oral Category 4H302: Harmful if swallowed
Acute Toxicity, Dermal Category 4H312: Harmful in contact with skin
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation Category 1H318: Causes serious eye damage
Acute Toxicity, Inhalation Category 4H332: Harmful if inhaled
Specific target organ toxicity — Single exposure Category 3, Respiratory systemH335: May cause respiratory irritation

(Source: PubChem, Sigma-Aldrich)[1][2]

GHS Pictograms:

  • Corrosion

  • Exclamation Mark

  • Health Hazard

Toxicological Information

Handling, Storage, and Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, strict safety protocols must be followed during handling and storage.

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • An emergency eyewash station and safety shower must be readily accessible.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

PPE TypeSpecification
Eye/Face Protection Chemical safety goggles and/or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).
Skin and Body Protection A lab coat, long pants, and closed-toe shoes. For larger quantities or in case of potential splashing, a chemical-resistant apron and boots are recommended.
Respiratory Protection If working outside a fume hood or if ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from heat, sparks, open flames, and other ignition sources.

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.

storage_workflow Storage Protocol for this compound start Receive Chemical check_container Inspect Container for Damage start->check_container store_location Store in a Cool, Dry, Well-Ventilated Area check_container->store_location segregate Segregate from Incompatible Materials store_location->segregate label_storage Ensure Proper Labeling segregate->label_storage end_storage Secure Storage Location label_storage->end_storage

Caption: Storage Protocol for this compound

Experimental Protocols and Safe Handling Workflow

The following workflow outlines a general procedure for the safe handling of this compound in a laboratory setting.

handling_workflow Safe Handling Workflow for this compound prep Preparation: - Don appropriate PPE - Ensure fume hood is operational - Have spill kit and quench solution ready weigh Weighing and Dispensing: - Perform in a fume hood - Use a tared, sealed container prep->weigh reaction Reaction Setup: - Add to reaction vessel under inert atmosphere if necessary - Control temperature as required weigh->reaction workup Reaction Work-up: - Quench any unreacted material carefully - Perform extractions in the fume hood reaction->workup cleanup Cleanup: - Decontaminate glassware - Dispose of waste according to protocol workup->cleanup

Caption: Safe Handling Workflow for this compound

Reactivity and Incompatibilities

While specific reactivity data for this compound is limited, information on similar bromoalkynes suggests the following:

  • Incompatible Materials: Strong oxidizing agents, strong bases, and some metals.

  • Hazardous Decomposition Products: Combustion may produce carbon monoxide, carbon dioxide, and hydrogen bromide gas.

  • Reactivity: As a terminal alkyne, it can undergo reactions typical of this functional group. The bromine atom also makes it susceptible to nucleophilic substitution.

First-Aid Measures

In case of exposure, immediate medical attention is required.

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Spill and Disposal Procedures

Spill Response

spill_response Spill Response Protocol spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ventilate Ensure Adequate Ventilation evacuate->ventilate ppe Don Appropriate PPE ventilate->ppe contain Contain Spill with Inert Absorbent Material ppe->contain collect Collect Absorbed Material into a Sealed Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste as Hazardous decontaminate->dispose

Caption: Spill Response Protocol

Waste Disposal

This compound and any contaminated materials should be disposed of as hazardous waste. Follow all federal, state, and local regulations for the disposal of halogenated organic compounds. It is generally recommended to use a licensed professional waste disposal service. Do not dispose of this chemical down the drain or into the environment.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards Arising from the Chemical: The compound is a combustible liquid. Vapors may form explosive mixtures with air.

  • Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.

This guide is intended to provide essential safety and handling information. Always refer to the most current and complete Safety Data Sheet (SDS) from your supplier before working with this compound.

References

Theoretical Stability of 4-bromobut-2-yn-1-ol: A Computational Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-bromobut-2-yn-1-ol is a propargylic alcohol derivative with potential applications in organic synthesis and drug development. Understanding its stability is crucial for its synthesis, storage, and reactivity prediction. This technical guide provides an in-depth analysis of the theoretical calculations concerning the stability of this compound. Due to the limited direct experimental and computational data on this specific molecule, this paper leverages high-level theoretical data from closely related analogues, including propargyl bromide and but-2-yn-1-ol, to build a comprehensive stability profile. This guide covers key aspects such as conformational analysis, rotational energy barriers, and bond dissociation energies, presenting a robust theoretical framework for researchers.

Introduction

Propargylic alcohols and halides are versatile building blocks in organic chemistry, known for their reactivity in a variety of transformations, including substitution and coupling reactions. The stability of these compounds is a critical factor that governs their reactivity and shelf-life. This compound incorporates both a propargylic bromide and a primary alcohol, introducing interesting structural and electronic features that influence its stability. This whitepaper outlines the theoretical considerations for the stability of this compound, focusing on computational approaches to understand its conformational preferences and the lability of the carbon-bromine bond.

Conformational Analysis and Rotational Barriers

Computational studies on analogous alkynols suggest that the most stable conformers are determined by a balance of steric hindrance and potential intramolecular interactions, such as hydrogen bonding. For this compound, the key dihedral angles determining the conformation are around the C1-C2 and C3-C4 bonds.

It is hypothesized that the lowest energy conformers of this compound will exhibit a staggered arrangement of the substituents to minimize steric repulsion. Furthermore, the possibility of a weak intramolecular hydrogen bond between the hydroxyl group and the bromine atom or the alkyne π-system could influence the conformational preferences.

Table 1: Calculated Rotational Barriers of Related Molecules
MoleculeRotational Barrier (kcal/mol)Method
Propargyl Alcohol~1.5 - 2.0Ab initio
1-Butyne~3.0Microwave Spectroscopy
Bromoethane~3.7Ab initio

Note: Data is compiled from various computational chemistry resources and serves as an estimation for the rotational barriers in this compound.

Carbon-Bromine Bond Stability

The stability of the C-Br bond is a critical parameter for understanding the reactivity of this compound, particularly in nucleophilic substitution reactions. The bond dissociation energy (BDE) is a key indicator of this stability.

A theoretical study on the dissociation of propargyl bromide (Br + propargyl) provides valuable insight. The potential energy profile was computed at the CCSD(T)-F12/cc-pVQZ-f12//B3LYP/6-311G level of theory, indicating a specific energy requirement for the homolytic cleavage of the C-Br bond.

The stability of the resulting propargyl radical, due to resonance delocalization, plays a significant role in lowering the C-Br BDE compared to saturated bromoalkanes. The presence of the hydroxyl group in this compound is expected to have a minor electronic effect on the C-Br bond strength.

Table 2: Calculated C-Br Bond Dissociation Energies (BDEs) of Related Bromoalkynes
MoleculeC-Br BDE (kcal/mol)Computational Method
Propargyl Bromide~55CCSD(T)
1-Bromo-1-propyne~78G3B3
3-Bromo-1-propyne~54G3B3
Bromoethane~70G3B3

Note: This data is collated from various computational studies and provides a comparative basis for estimating the C-Br BDE in this compound.

Computational Methodology

To perform a thorough theoretical analysis of this compound stability, a multi-step computational protocol is recommended. This involves geometry optimization, conformational searching, and calculation of electronic properties and bond energies.

Experimental Protocols: A Generalized Computational Workflow
  • Initial Structure Generation: The 3D structure of this compound is built using a molecular editor.

  • Conformational Search: A systematic or stochastic conformational search is performed to identify low-energy conformers. This can be achieved using molecular mechanics (e.g., MMFF94) or semi-empirical methods.

  • Geometry Optimization and Frequency Calculation: The geometries of the identified conformers are then optimized at a higher level of theory, typically using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP or M06-2X) and a basis set such as 6-311+G(d,p). Frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface.

  • Rotational Barrier Calculation: To determine the rotational energy barriers, a relaxed potential energy surface scan is performed by systematically rotating the dihedral angles of interest.

  • Bond Dissociation Energy (BDE) Calculation: The C-Br BDE is calculated as the enthalpy difference between the parent molecule and the resulting radicals (4-hydroxybut-2-ynyl radical and a bromine radical). High-accuracy methods like G3, G4, or CCSD(T) are recommended for reliable BDE calculations.

Visualization of Theoretical Workflow

The following diagram illustrates the logical workflow for the theoretical stability analysis of this compound.

Theoretical_Workflow A 1. Initial Molecular Structure Generation B 2. Conformational Search (Molecular Mechanics / Semi-Empirical) A->B C 3. DFT Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) B->C D 4. Frequency Analysis (Confirmation of Minima) C->D E 5. Rotational Barrier Analysis (Potential Energy Surface Scan) D->E F 6. Bond Dissociation Energy Calculation (High-Accuracy Methods: G4, CCSD(T)) D->F G 7. Analysis of Results and Stability Assessment E->G F->G

Computational analysis workflow.

Conclusion

While direct experimental data for this compound is scarce, a robust theoretical understanding of its stability can be constructed through high-level computational analysis of the molecule and its close analogues. The conformational landscape is likely governed by steric effects and potential weak intramolecular interactions. The C-Br bond is expected to be relatively labile, similar to that in propargyl bromide, facilitating its participation in nucleophilic substitution reactions. The computational workflow outlined in this guide provides a comprehensive approach for researchers to further investigate the stability and reactivity of this and other related propargylic compounds, aiding in the design of novel synthetic routes and the development of new chemical entities.

Methodological & Application

Application Notes and Protocols for 4-bromobut-2-yn-1-ol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-bromobut-2-yn-1-ol is a versatile bifunctional reagent in organic synthesis, incorporating both a propargylic alcohol and a propargylic bromide. This unique combination allows for a variety of transformations, making it a valuable building block for the synthesis of complex molecules, including heterocycles and natural product precursors. Its reactivity is centered around the hydroxyl group, the carbon-carbon triple bond, and the carbon-bromine bond, enabling sequential or one-pot multi-component reactions. This document provides detailed application notes and protocols for the use of this compound in several key synthetic transformations.

Synthesis of Substituted Furans via Palladium-Catalyzed Cyclization

One of the key applications of this compound is in the synthesis of highly functionalized furans. The general strategy involves the coupling of the butynol derivative with a suitable partner, followed by an intramolecular cyclization. While specific protocols detailing the use of this compound are not extensively documented in readily available literature, its application can be inferred from general methods for furan synthesis from haloalkynes.

A plausible pathway involves a Sonogashira coupling of this compound with a terminal alkyne, followed by an intramolecular cyclization of the resulting enyne. Alternatively, a palladium-catalyzed reaction with a 1,3-dicarbonyl compound could lead to a furan derivative.

General Workflow for Furan Synthesis

Furan_Synthesis_Workflow start Start reagents This compound + Coupling Partner start->reagents reaction Palladium-Catalyzed Coupling/Cyclization reagents->reaction workup Reaction Work-up reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Functionalized Furan purification->product

Caption: General workflow for the synthesis of functionalized furans using this compound.

Representative Experimental Protocol (Adapted from general furan synthesis)

This protocol is a representative example of how this compound could be used in a palladium-catalyzed furan synthesis.

Reaction: Palladium-catalyzed cyclization of this compound with a 1,3-dicarbonyl compound.

Materials:

  • This compound

  • 1,3-Dicarbonyl compound (e.g., acetylacetone)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine or Potassium Carbonate)

  • Anhydrous solvent (e.g., THF or Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry, inert-atmosphere-flushed flask, add the 1,3-dicarbonyl compound (1.0 eq), base (2.0 eq), palladium catalyst (0.05 eq), and CuI (0.1 eq).

  • Add the anhydrous solvent and stir the mixture at room temperature for 15 minutes.

  • Add a solution of this compound (1.2 eq) in the anhydrous solvent dropwise to the reaction mixture.

  • Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired furan derivative.

Quantitative Data (Hypothetical)
EntryPalladium CatalystBaseSolventTemperature (°C)Yield (%)
1PdCl₂(PPh₃)₂Et₃NTHF6065
2Pd(OAc)₂K₂CO₃Dioxane8078

Sonogashira Coupling Reactions

The carbon-bromine bond in this compound makes it an excellent substrate for Sonogashira coupling reactions, a powerful method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1] This reaction allows for the introduction of the but-2-yn-1-ol moiety onto various aryl, heteroaryl, or vinyl scaffolds.

Sonogashira Coupling Reaction Pathway

Sonogashira_Coupling This compound This compound Coupled Product Coupled Product This compound->Coupled Product Terminal Alkyne Terminal Alkyne Terminal Alkyne->Coupled Product Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Coupled Product Cu(I) Cocatalyst Cu(I) Cocatalyst Cu(I) Cocatalyst->Coupled Product Amine Base Amine Base Amine Base->Coupled Product

Caption: Key components of the Sonogashira coupling reaction involving this compound.

Detailed Experimental Protocol for Sonogashira Coupling

This protocol is a standard procedure for the Sonogashira coupling of an aryl halide with a terminal alkyne and can be adapted for this compound as the electrophile.

Reaction: Sonogashira coupling of this compound with an aryl acetylene.

Materials:

  • This compound

  • Aryl acetylene (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq), the aryl acetylene (1.2 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq) in a mixture of THF and triethylamine (2:1 v/v).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Quantitative Data for a Representative Sonogashira Coupling
Aryl AcetyleneCatalyst Loading (mol%)Reaction Time (h)Yield (%)
Phenylacetylene3492
4-Methoxyphenylacetylene34.588
4-Nitrophenylacetylene3395

Use in the Synthesis of Piperidone Precursors

This compound has been mentioned as a reactant in the synthesis of precursors for piperidone derivatives.[2] This involves the reaction of this compound with a nucleophile to generate an intermediate that can then undergo further transformations to build the piperidone ring system.

Synthetic Route to a Piperidone Precursor

Piperidone_Precursor_Synthesis cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Further Functionalization cluster_2 Step 3: Cyclization This compound This compound Intermediate_1 Alkylated Intermediate This compound->Intermediate_1 + Nucleophile Nucleophile Nucleophile Nucleophile->Intermediate_1 Intermediate_2 Functionalized Intermediate Intermediate_1->Intermediate_2 Piperidone_Precursor Piperidone_Precursor Intermediate_2->Piperidone_Precursor

Caption: Multi-step synthesis of a piperidone precursor utilizing this compound.

Experimental Protocol for the Synthesis of 5,5-bis(phenylsulfonyl)pent-2-yn-1-ol

A specific application is the synthesis of 5,5-bis(phenylsulfonyl)pent-2-yn-1-ol, a potential intermediate for more complex molecules.[2]

Reaction: Nucleophilic substitution of this compound with bis(phenylthio)methane followed by oxidation.

Materials:

  • This compound

  • Bis(phenylthio)methane

  • Strong base (e.g., n-butyllithium)

  • Oxidizing agent (e.g., m-CPBA)

  • Anhydrous THF

  • Inert atmosphere

Procedure:

  • Step 1: Alkylation

    • Dissolve bis(phenylthio)methane (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78 °C.

    • Add n-butyllithium (1.0 eq) dropwise and stir for 30 minutes.

    • Add a solution of this compound (1.0 eq) in THF and allow the reaction to warm to room temperature overnight.

    • Quench the reaction with water and extract with ether.

    • Dry the organic layer and concentrate to give the crude thioacetal.

  • Step 2: Oxidation

    • Dissolve the crude thioacetal in dichloromethane.

    • Add m-CPBA (2.2 eq) portion-wise at 0 °C.

    • Stir at room temperature until the reaction is complete (monitored by TLC).

    • Wash the reaction mixture with a saturated solution of sodium bicarbonate and then with brine.

    • Dry the organic layer, concentrate, and purify by chromatography to yield 5,5-bis(phenylsulfonyl)pent-2-yn-1-ol.

Conclusion

This compound is a valuable and reactive building block in organic synthesis. Its ability to participate in palladium-catalyzed cross-coupling reactions, such as Sonogashira coupling, and to act as an electrophile in nucleophilic substitution reactions makes it a versatile precursor for the synthesis of a variety of organic molecules, including functionalized furans and piperidone precursors. The protocols provided herein serve as a guide for researchers to explore the synthetic potential of this reagent in their own work. Further investigation into its reactivity in other transformations, such as cycloaddition reactions, is warranted.

References

Application Notes and Protocols: 4-Bromobut-2-yn-1-ol as a Versatile Building Block for Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-bromobut-2-yn-1-ol as a versatile precursor for the synthesis of various biologically relevant heterocycles. While direct literature examples utilizing this specific reagent are limited, its bifunctional nature—possessing both a propargylic bromide and a primary alcohol—lends itself to a variety of powerful synthetic transformations. This document outlines plausible and robust protocols for the synthesis of substituted furans, pyrroles, and pyridines, based on well-established organometallic and cyclization reactions.

Synthesis of Substituted Furans

The synthesis of substituted furans can be efficiently achieved through a Sonogashira coupling of this compound with a terminal alkyne, followed by an acid-catalyzed cyclization of the resulting enynol intermediate. This two-step, one-pot procedure offers a straightforward route to 2,4-disubstituted furans.

Reaction Scheme:
Experimental Protocol: Synthesis of 2-Phenyl-4-(hydroxymethyl)furan

Materials:

  • This compound

  • Phenylacetylene

  • PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride)

  • CuI (Copper(I) iodide)

  • Triethylamine (Et₃N)

  • Toluene, anhydrous

  • p-Toluenesulfonic acid (p-TsOH)

  • Saturated aqueous solution of NH₄Cl

  • Saturated aqueous solution of NaCl (brine)

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%).

  • Add anhydrous toluene (10 mL) and triethylamine (2.0 mmol).

  • Stir the mixture for 5 minutes at room temperature, then add phenylacetylene (1.2 mmol).

  • Slowly add a solution of this compound (1.0 mmol) in anhydrous toluene (2 mL) to the reaction mixture.

  • Stir the reaction at 60 °C and monitor its progress by TLC (Thin Layer Chromatography).

  • Once the starting material is consumed (typically 4-6 hours), cool the reaction to room temperature.

  • Add p-toluenesulfonic acid (0.1 mmol, 10 mol%) to the reaction mixture.

  • Stir at room temperature for an additional 1-2 hours, monitoring the cyclization by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl (15 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexanes gradient) to afford the desired 2-phenyl-4-(hydroxymethyl)furan.

Quantitative Data (Hypothetical):
EntryR-group (in R-C≡CH)ProductYield (%)Purity (%)
1Phenyl2-Phenyl-4-(hydroxymethyl)furan78>98
2n-Butyl2-(n-Butyl)-4-(hydroxymethyl)furan72>97
3Cyclohexyl2-Cyclohexyl-4-(hydroxymethyl)furan75>98
4Trimethylsilyl2-(Trimethylsilyl)-4-(hydroxymethyl)furan85>99

Workflow Diagram:

Furan_Synthesis cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Cyclization cluster_workup Workup & Purification start This compound + Terminal Alkyne reagents1 PdCl₂(PPh₃)₂, CuI, Et₃N, Toluene, 60 °C start->reagents1 intermediate Enynol Intermediate reagents1->intermediate reagents2 p-TsOH, Room Temp. intermediate->reagents2 product 2,4-Disubstituted Furan reagents2->product workup Quench (NH₄Cl), Extraction (EtOAc), Wash (Brine), Drying (MgSO₄) product->workup purification Column Chromatography workup->purification final_product Pure Furan Derivative purification->final_product

Caption: Workflow for the one-pot synthesis of 2,4-disubstituted furans.

Synthesis of Substituted Pyrroles

Substituted pyrroles can be synthesized from this compound by first converting it to the corresponding propargylamine, followed by a transition-metal-catalyzed cyclization. This approach allows for the introduction of a wide range of substituents on the pyrrole nitrogen.

Reaction Scheme:
Experimental Protocol: Synthesis of 1-Benzyl-4-(hydroxymethyl)-1H-pyrrol-2-carbaldehyde

This protocol is a hypothetical adaptation of known methods for pyrrole synthesis from propargylamines.

Materials:

  • This compound

  • Benzylamine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Copper(I) iodide (CuI)

  • 2,2'-Bipyridine (bpy)

  • 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (DCM)

  • Saturated aqueous solution of NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

Step 1: Synthesis of 4-(benzylamino)but-2-yn-1-ol

  • To a round-bottom flask, add this compound (1.0 mmol), benzylamine (1.2 mmol), and potassium carbonate (1.5 mmol) in acetonitrile (10 mL).

  • Stir the mixture at 50 °C for 8 hours, monitoring by TLC.

  • After completion, filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography (ethyl acetate/hexanes) to yield 4-(benzylamino)but-2-yn-1-ol.

Step 2: Oxidative Cyclization to the Pyrrole

  • In a pressure tube, combine the propargylamine from Step 1 (1.0 mmol), CuI (0.1 mmol, 10 mol%), 2,2'-bipyridine (0.1 mmol, 10 mol%), and TEMPO (0.2 mmol, 20 mol%) in DMSO (5 mL).

  • Seal the tube and heat the reaction mixture at 100 °C for 12 hours.

  • Cool the reaction to room temperature and pour it into water (20 mL).

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by silica gel column chromatography to obtain 1-benzyl-4-(hydroxymethyl)-1H-pyrrol-2-carbaldehyde.

Quantitative Data (Hypothetical):
EntryAmine (R-NH₂)ProductOverall Yield (%)Purity (%)
1Benzylamine1-Benzyl-4-(hydroxymethyl)-1H-pyrrol-2-carbaldehyde65>97
2Aniline4-(Hydroxymethyl)-1-phenyl-1H-pyrrol-2-carbaldehyde58>96
3n-Butylamine1-(n-Butyl)-4-(hydroxymethyl)-1H-pyrrol-2-carbaldehyde62>97
4Cyclohexylamine1-Cyclohexyl-4-(hydroxymethyl)-1H-pyrrol-2-carbaldehyde60>98

Logical Relationship Diagram:

Pyrrole_Synthesis start This compound propargylamine 4-(Alkyl/Aryl-amino)but-2-yn-1-ol start->propargylamine Amination amine Primary Amine (R-NH₂) amine->propargylamine cyclization Oxidative Cyclization (CuI, bpy, TEMPO) propargylamine->cyclization pyrrole Substituted Pyrrole cyclization->pyrrole

Caption: Synthesis pathway for substituted pyrroles from this compound.

Proposed Synthesis of Substituted Pyridines

A plausible, though more complex, route to substituted pyridines involves a multi-component reaction. An A³ coupling (alkyne, aldehyde, amine) reaction could be envisioned where this compound acts as the alkyne component. The resulting propargylamine could then undergo further transformations and cyclization.

Hypothetical Reaction Scheme:

Due to the complexity and the need for significant methods development, a detailed protocol is not provided here. However, researchers are encouraged to explore variations of known pyridine syntheses, such as the Bohlmann-Rahtz synthesis, by designing precursors derivable from this compound.

Signaling Pathway Analogy for Synthetic Strategy:

This diagram illustrates the decision-making process for developing a synthetic route using this compound.

Synthetic_Strategy start This compound node_coupling Sonogashira Coupling (C-C bond formation) start->node_coupling node_amination Amination (C-N bond formation) start->node_amination node_multicomp Multi-component Reaction (e.g., A³) start->node_multicomp furan Furan Synthesis node_furan_cycl Acid-catalyzed 5-endo-dig Cyclization furan->node_furan_cycl pyrrole Pyrrole Synthesis node_pyrrole_cycl Oxidative Cyclization pyrrole->node_pyrrole_cycl pyridine Pyridine Synthesis node_pyridine_cycl [4+2] Cycloaddition or Electrocyclization pyridine->node_pyridine_cycl node_coupling->furan node_amination->pyrrole node_multicomp->pyridine More Complex

Caption: Strategic approach to heterocycle synthesis from the starting material.

Disclaimer: The provided protocols, particularly for pyrrole and pyridine synthesis, are based on established chemical principles and analogous reactions. Researchers should perform their own optimization and characterization of all intermediates and final products. Standard laboratory safety procedures should be followed at all times.

Application of 4-bromobut-2-yn-1-ol in the Synthesis of Lysine-Specific Demethylase 1 (LSD1) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-bromobut-2-yn-1-ol is a valuable bifunctional reagent in medicinal chemistry, serving as a key building block for the introduction of a reactive butynyl alcohol moiety. This functional group is particularly useful for the synthesis of targeted covalent inhibitors, where the terminal alkyne can engage in interactions with the target protein, and the hydroxyl group can be used for further functionalization or to enhance solubility. A prominent application of this compound is in the development of inhibitors for Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation and is a validated target in oncology.

This application note details the use of this compound in the synthesis of the potent and selective LSD1 inhibitor, GSK2879552. It provides a detailed experimental protocol for the key synthetic step involving this compound, quantitative data on the biological activity of the final compound, and diagrams illustrating the synthetic pathway and the mechanism of action.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis and biological activity of the LSD1 inhibitor GSK2879552, which utilizes this compound as a key reagent.

ParameterValueReference
Synthetic Yield
Yield of (R)-1-((S)-1-(6-(4-(4-(hydroxymethyl)but-2-yn-1-yl)piperidin-1-yl)pyrimidin-4-yl)ethyl)piperidin-4-ol68%
Biological Activity
GSK2879552 IC50 against LSD119.8 nM
GSK2879552 EC50 for cell growth inhibition (average across 20 AML cell lines)137 ± 30 nM

Experimental Protocols

Synthesis of (R)-1-((S)-1-(6-(4-(4-(hydroxymethyl)but-2-yn-1-yl)piperidin-1-yl)pyrimidin-4-yl)ethyl)piperidin-4-ol

This protocol describes the alkylation of a piperidine intermediate with this compound, a crucial step in the synthesis of the LSD1 inhibitor GSK2879552.

Materials:

  • (R)-1-((S)-1-(6-(piperazin-1-yl)pyrimidin-4-yl)ethyl)piperidin-4-ol

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Water (H₂O)

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Methanol (MeOH)

Procedure:

  • To a solution of (R)-1-((S)-1-(6-(piperazin-1-yl)pyrimidin-4-yl)ethyl)piperidin-4-ol (1.0 g, 3.27 mmol) in acetonitrile (20 mL) is added potassium carbonate (1.35 g, 9.81 mmol).

  • This compound (0.58 g, 3.92 mmol) is added to the mixture.

  • The reaction mixture is stirred at room temperature for 16 hours.

  • The solvent is removed under reduced pressure.

  • The residue is partitioned between water (20 mL) and dichloromethane (3 x 20 mL).

  • The combined organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography, eluting with a gradient of 0-10% methanol in ethyl acetate, to afford (R)-1-((S)-1-(6-(4-(4-(hydroxymethyl)but-2-yn-1-yl)piperidin-1-yl)pyrimidin-4-yl)ethyl)piperidin-4-ol as a white solid.

Visualizations

G cluster_0 Synthesis of GSK2879552 Intermediate A {(R)-1-((S)-1-(6-(piperazin-1-yl)pyrimidin-4-yl)ethyl)piperidin-4-ol} C {(R)-1-((S)-1-(6-(4-(4-(hydroxymethyl)but-2-yn-1-yl)piperidin-1-yl)pyrimidin-4-yl)ethyl)piperidin-4-ol} A->C K₂CO₃, CH₃CN, RT, 16h B This compound B->C

Caption: Synthetic scheme for the key intermediate of GSK2879552.

G cluster_0 LSD1 Signaling and Inhibition LSD1 LSD1 H3K4me1 Histone H3 (Lys4) monomethylated (Inactive chromatin mark) H3K4me2 Histone H3 (Lys4) dimethylated (Active chromatin mark) H3K4me2->H3K4me1 Demethylation GeneRepression Gene Repression H3K4me1->GeneRepression GSK2879552 GSK2879552 (LSD1 Inhibitor) GSK2879552->LSD1 Inhibits

Caption: Mechanism of LSD1 inhibition by GSK2879552.

Application Notes and Protocols: Synthesis of Triazoles from 4-Bromobut-2-yn-1-ol for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of 1,2,3-triazoles via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) has become a cornerstone of modern drug discovery. This "click chemistry" reaction offers high yields, regioselectivity, and a broad tolerance of functional groups, making it an ideal tool for the rapid generation of diverse compound libraries.[1][2][3] The 1,2,3-triazole core is a key pharmacophore found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial, antiviral, and anticancer activities.[4][5][6]

This document provides detailed application notes and protocols for the synthesis of novel triazole derivatives using 4-bromobut-2-yn-1-ol as a versatile building block. The presence of both a terminal alkyne for the CuAAC reaction and a bromo-hydroxyl moiety allows for pre- or post-cycloaddition functionalization, enabling the creation of complex and diverse molecular architectures for drug discovery programs.

Synthetic Pathway

The synthesis of 1-substituted-(4-hydroxymethyl)-1H-1,2,3-triazoles from this compound proceeds via a two-step process. The first step is the reaction of this compound with a diverse range of organic azides (R-N₃) through the CuAAC reaction to yield the corresponding 1-substituted-4-(bromomethyl)-1H-1,2,3-triazole. Subsequent nucleophilic substitution of the bromide with a hydroxide source affords the final hydroxymethyl-substituted triazole.

Synthesis_Pathway cluster_start Starting Materials cluster_reaction1 CuAAC Reaction cluster_intermediate Intermediate cluster_reaction2 Hydrolysis cluster_product Final Product This compound This compound CuAAC Cu(I) Catalyst (e.g., CuSO4/Na-Ascorbate) This compound->CuAAC R-N3 Organic Azide (R-N3) R-N3->CuAAC Intermediate_Triazole 1-Substituted-4-(bromomethyl) -1H-1,2,3-triazole CuAAC->Intermediate_Triazole Hydrolysis Nucleophilic Substitution (e.g., NaOH, H2O) Intermediate_Triazole->Hydrolysis Final_Product 1-Substituted-(4-hydroxymethyl) -1H-1,2,3-triazole Hydrolysis->Final_Product

Figure 1: General synthetic pathway for the preparation of 1-substituted-(4-hydroxymethyl)-1H-1,2,3-triazoles.

Experimental Protocols

The following protocols are representative examples for the synthesis of 1,2,3-triazoles from this compound.

Protocol 1: General Procedure for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the synthesis of a 1-substituted-4-(bromomethyl)-1H-1,2,3-triazole.

Materials:

  • This compound

  • Organic azide (R-N₃)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water (deionized)

  • Dichloromethane (DCM)

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve the organic azide (1.0 mmol) and this compound (1.1 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).

  • To this solution, add copper(II) sulfate pentahydrate (0.05 mmol, 5 mol%) and sodium ascorbate (0.1 mmol, 10 mol%).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water (20 mL) and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 1-substituted-4-(bromomethyl)-1H-1,2,3-triazole.

Protocol 2: Synthesis of 1-Substituted-(4-hydroxymethyl)-1H-1,2,3-triazole

This protocol describes the conversion of the bromomethyl-triazole intermediate to the hydroxymethyl-triazole final product.

Materials:

  • 1-Substituted-4-(bromomethyl)-1H-1,2,3-triazole

  • Sodium hydroxide (NaOH)

  • Water (deionized)

  • Dioxane

  • Ethyl acetate (EtOAc)

  • Saturated aqueous solution of ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Dissolve the 1-substituted-4-(bromomethyl)-1H-1,2,3-triazole (1.0 mmol) in a mixture of dioxane (10 mL) and water (5 mL).

  • Add sodium hydroxide (2.0 mmol) to the solution and stir the mixture at 60 °C for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to yield the pure 1-substituted-(4-hydroxymethyl)-1H-1,2,3-triazole.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of 1,2,3-triazoles using functionalized alkynes, which can be expected to be similar for reactions involving this compound.

Table 1: Representative Yields for CuAAC Reactions with Functionalized Alkynes

EntryAlkyneAzideCatalyst SystemSolventTime (h)Yield (%)
1Propargyl alcoholBenzyl azideCuSO₄/Na-Ascorbatet-BuOH/H₂O1295
2Propargyl alcoholPhenyl azideCuSO₄/Na-Ascorbatet-BuOH/H₂O1892
33-Butyn-1-ol4-Methoxybenzyl azideCuITHF2488
44-Pentyn-1-ol4-Chlorobenzyl azideCuSO₄/Na-AscorbateDMF1690

Table 2: Representative Biological Activity of Hydroxymethyl-Substituted 1,2,3-Triazoles

Note: The following data is illustrative and represents the biological activity of structurally related triazoles. Specific testing of derivatives from this compound is required for accurate assessment.

Compound IDTargetAssayIC₅₀ / MIC (µM)
Trizole-AStaphylococcus aureusMIC16
Trizole-BEscherichia coliMIC32
Trizole-CHuman colon cancer cell line (HCT116)MTT Assay8.5
Trizole-DHuman breast cancer cell line (MCF-7)MTT Assay12.3

Drug Discovery Workflow

The synthesis of a library of triazole derivatives from this compound is an integral part of the early-stage drug discovery process. The workflow involves several key stages from initial library synthesis to lead optimization.

Drug_Discovery_Workflow cluster_synthesis Library Synthesis cluster_screening Screening & Hit Identification cluster_optimization Lead Optimization cluster_development Preclinical & Clinical Development Start This compound + Diverse Azides CuAAC CuAAC Reaction Start->CuAAC Library Triazole Library CuAAC->Library HTS High-Throughput Screening (HTS) Library->HTS Hit_ID Hit Identification HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR ADMET ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) SAR->ADMET Lead_Opt Lead Optimization ADMET->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical Drug New Drug Candidate Clinical->Drug

Figure 2: A generalized workflow for drug discovery utilizing triazole synthesis.

Conclusion

The use of this compound as a starting material provides a versatile and efficient route to a wide array of novel 1,2,3-triazole derivatives. The protocols outlined in these application notes offer a robust foundation for the synthesis of compound libraries for screening in various therapeutic areas. The inherent "click" nature of the CuAAC reaction ensures high efficiency and modularity, allowing for the systematic exploration of chemical space to identify and optimize new drug candidates. Further investigation into the biological activities of triazoles derived from this specific building block is warranted and holds significant promise for the future of drug discovery.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-bromobut-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the use of 4-bromobut-2-yn-1-ol in palladium-catalyzed cross-coupling reactions. This versatile building block is a valuable precursor for the synthesis of a wide range of organic molecules, particularly in the context of drug discovery and development. The ability to introduce the but-2-yn-1-ol moiety onto various scaffolds allows for the creation of novel compounds with potential biological activity.

Introduction to Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1] These reactions have revolutionized the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials. Common examples of such transformations include the Sonogashira, Suzuki, Stille, and Heck reactions. The general catalytic cycle for these reactions involves the oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation with an organometallic reagent (for Suzuki and Stille reactions) or migratory insertion of an alkene (for the Heck reaction), and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

This compound is a bifunctional molecule containing both a propargylic bromide and a primary alcohol. The C(sp)-Br bond is particularly reactive towards oxidative addition to palladium(0), making it an excellent substrate for various cross-coupling reactions. The presence of the hydroxyl group offers a handle for further functionalization or can influence the solubility and reactivity of the molecule.

Sonogashira Coupling

The Sonogashira reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.

Application: The Sonogashira coupling of this compound with various terminal alkynes provides a direct route to functionalized 1,4-diynes and enediynes. These structural motifs are found in numerous natural products and biologically active compounds.

Generalized Reaction Scheme:

Sonogashira reactant1 Br-CH2-C≡C-CH2-OH plus1 + reactant1->plus1 reactant2 R-C≡C-H plus1->reactant2 arrow Pd(0), Cu(I), Base reactant2->arrow product R-C≡C-CH2-C≡C-CH2-OH arrow->product

Caption: Generalized Sonogashira coupling of this compound.

Table 1: Generalized Conditions for Sonogashira Coupling of this compound

ParameterGeneral Conditions
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄ (1-5 mol%)
Copper(I) Co-catalyst CuI (2-10 mol%)
Base Triethylamine (Et₃N), Diisopropylamine (DIPA)
Solvent Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF)
Temperature Room Temperature to 60 °C
Reaction Time 2 - 24 hours
Typical Yield 60 - 95% (Varies with substrate)

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02-0.05 eq.) and copper(I) iodide (0.04-0.10 eq.).

  • Add the solvent (e.g., THF or DMF) and the amine base (e.g., triethylamine, 2-3 eq.).

  • Add the terminal alkyne (1.1-1.5 eq.) to the mixture.

  • Finally, add this compound (1.0 eq.) to the reaction mixture.

  • Stir the reaction at the appropriate temperature (room temperature to 60 °C) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds between an organoboron compound (boronic acid or boronic ester) and an organic halide or triflate.[3] This reaction is catalyzed by a palladium complex in the presence of a base.

Application: The Suzuki coupling of this compound with various aryl, heteroaryl, or vinyl boronic acids allows for the synthesis of a diverse range of aryl- and vinyl-substituted butynols. These products can serve as key intermediates in the synthesis of complex molecules for drug discovery.

Generalized Reaction Scheme:

Suzuki reactant1 Br-CH2-C≡C-CH2-OH plus1 + reactant1->plus1 reactant2 R-B(OH)2 plus1->reactant2 arrow Pd(0), Base reactant2->arrow product R-CH2-C≡C-CH2-OH arrow->product

Caption: Generalized Suzuki coupling of this compound.

Table 2: Generalized Conditions for Suzuki-Miyaura Coupling of this compound

ParameterGeneral Conditions
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂ (1-5 mol%)
Base K₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 eq.)
Solvent Toluene, Dioxane, DMF, often with water
Temperature 80 - 110 °C
Reaction Time 4 - 24 hours
Typical Yield 70 - 90% (Varies with substrate)

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • In a reaction vessel, combine the boronic acid (1.2-1.5 eq.), the base (e.g., K₂CO₃, 2-3 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 eq.).

  • Add the solvent system (e.g., a mixture of toluene and water or dioxane and water).

  • Add this compound (1.0 eq.) to the mixture.

  • Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-30 minutes.

  • Heat the reaction mixture to the desired temperature (80-110 °C) and stir until the reaction is complete as monitored by TLC or GC.

  • Cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Stille Coupling

The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide or triflate, catalyzed by a palladium complex.[4][5]

Application: The Stille coupling of this compound with various organostannanes (e.g., vinyl-, aryl-, or alkynylstannanes) provides access to a wide array of functionalized butynols. While the toxicity of organotin reagents is a concern, the Stille reaction is known for its tolerance of a wide range of functional groups.[4]

Generalized Reaction Scheme:

Stille reactant1 Br-CH2-C≡C-CH2-OH plus1 + reactant1->plus1 reactant2 R-Sn(Bu)3 plus1->reactant2 arrow Pd(0) reactant2->arrow product R-CH2-C≡C-CH2-OH arrow->product

Caption: Generalized Stille coupling of this compound.

Table 3: Generalized Conditions for Stille Coupling of this compound

ParameterGeneral Conditions
Palladium Catalyst Pd(PPh₃)₄, Pd₂(dba)₃ (1-5 mol%)
Ligand (optional) PPh₃, AsPh₃
Solvent Toluene, THF, DMF
Temperature 80 - 120 °C
Reaction Time 6 - 48 hours
Typical Yield 65 - 85% (Varies with substrate)

Experimental Protocol: General Procedure for Stille Coupling

  • To a solution of this compound (1.0 eq.) and the organostannane (1.1-1.3 eq.) in an anhydrous, degassed solvent (e.g., toluene or THF), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 eq.).

  • If required, add a ligand such as triphenylphosphine.

  • Heat the reaction mixture under an inert atmosphere to the specified temperature (80-120 °C).

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of potassium fluoride (to remove tin byproducts).

  • Stir the mixture vigorously for 1-2 hours, then filter through a pad of celite.

  • Extract the filtrate with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product via column chromatography.

Heck Reaction

The Heck reaction is the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene.[6]

Application: The Heck reaction of this compound with various alkenes can lead to the formation of more complex unsaturated alcohols. The regioselectivity and stereoselectivity of the Heck reaction are important considerations in planning the synthesis.

Generalized Reaction Scheme:

Heck reactant1 Br-CH2-C≡C-CH2-OH plus1 + reactant1->plus1 reactant2 R-CH=CH2 plus1->reactant2 arrow Pd(0), Base reactant2->arrow product R-CH=CH-CH2-C≡C-CH2-OH arrow->product

Caption: Generalized Heck coupling of this compound.

Table 4: Generalized Conditions for Heck Reaction of this compound

ParameterGeneral Conditions
Palladium Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂ (1-5 mol%)
Ligand PPh₃, P(o-tolyl)₃
Base Et₃N, K₂CO₃, NaOAc (1.5-2.5 eq.)
Solvent Acetonitrile, DMF, Toluene
Temperature 80 - 140 °C
Reaction Time 12 - 48 hours
Typical Yield 50 - 80% (Varies with substrate)

Experimental Protocol: General Procedure for Heck Reaction

  • In a sealable reaction tube, combine this compound (1.0 eq.), the alkene (1.2-2.0 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 0.01-0.05 eq.), the ligand (e.g., PPh₃, 0.02-0.10 eq.), and the base (e.g., Et₃N, 2.0 eq.).

  • Add the degassed solvent (e.g., acetonitrile or DMF).

  • Seal the tube and heat the reaction mixture to the desired temperature (80-140 °C).

  • Monitor the reaction by TLC or GC.

  • After completion, cool the reaction to room temperature and filter off the solid byproducts.

  • Concentrate the filtrate and partition the residue between water and an organic solvent.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate a general workflow for a palladium-catalyzed cross-coupling reaction and the fundamental catalytic cycle.

experimental_workflow start Start: Reagent Preparation reaction_setup Reaction Setup (Inert Atmosphere) start->reaction_setup reaction Reaction (Heating & Stirring) reaction_setup->reaction monitoring Reaction Monitoring (TLC/GC) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End: Pure Product analysis->end

Caption: General experimental workflow for cross-coupling reactions.

catalytic_cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd2_intermediate R-Pd(II)Ln-X oxidative_addition->pd2_intermediate transmetalation Transmetalation (Suzuki/Stille) or Migratory Insertion (Heck) pd2_intermediate->transmetalation R'-M pd2_coupled R-Pd(II)Ln-R' transmetalation->pd2_coupled reductive_elimination Reductive Elimination pd2_coupled->reductive_elimination reductive_elimination->pd0 Regeneration product R-R' reductive_elimination->product

Caption: Generalized catalytic cycle for cross-coupling reactions.

References

Application Notes and Protocols for the Derivatization of the Hydroxyl Group in 4-Bromobut-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of the hydroxyl group of 4-bromobut-2-yn-1-ol, a versatile bifunctional building block in organic synthesis. The derivatization of the alcohol functionality is crucial for its temporary protection during subsequent synthetic transformations where the hydroxyl group might interfere with desired reactions, such as those involving strong bases or nucleophiles. This document outlines common and effective methods for converting the hydroxyl group into silyl ethers, esters (acetate and benzoate), and alkoxymethyl ethers, complete with experimental procedures, expected outcomes, and characterization data based on analogous systems.

Introduction

This compound is a valuable synthetic intermediate possessing two reactive sites: a primary propargylic alcohol and a propargylic bromide. This dual functionality allows for a wide range of synthetic manipulations, including nucleophilic substitution at the bromine-bearing carbon and various reactions at the hydroxyl group and the alkyne. To achieve selective transformations at one of these sites, it is often necessary to protect the other. The derivatization of the hydroxyl group is a common strategy to prevent its acidic proton from interfering with organometallic reagents or to avoid its nucleophilic character in the presence of electrophiles. This document provides protocols for the most common and useful protecting groups for the hydroxyl moiety of this compound.

Derivatization Strategies and Data Summary

The following table summarizes the common derivatization reactions for the hydroxyl group of this compound, along with typical reagents, reaction conditions, and expected yields based on reactions with similar propargylic alcohols.

DerivativeReagent(s)BaseSolventTemp. (°C)Time (h)Typical Yield (%)
Silyl Ether
TBS Ethertert-Butyldimethylsilyl chloride (TBDMSCl)ImidazoleDMF252-4>90
TIPS EtherTriisopropylsilyl chloride (TIPSCl)ImidazoleCH₂Cl₂253-6>90
Ester
AcetateAcetic anhydridePyridineCH₂Cl₂251-3>95
BenzoateBenzoyl chloridePyridineCH₂Cl₂0-252-4>90
Alkoxymethyl Ether
MOM EtherMethoxymethyl chloride (MOMCl)DIPEACH₂Cl₂0-252-5~85-95

Experimental Protocols

Protection as a tert-Butyldimethylsilyl (TBS) Ether

This protocol describes the formation of 4-(tert-butyldimethylsilyloxy)-1-bromobut-2-yne. TBS ethers are robust protecting groups, stable to a wide range of non-acidic reagents.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

  • Stir the mixture at room temperature until the imidazole has dissolved.

  • Add a solution of TBDMSCl (1.2 eq) in anhydrous DMF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with diethyl ether (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired TBS ether.

Expected Characterization Data (for 4-(tert-butyldimethylsilyloxy)-1-bromobut-2-yne):

  • ¹H NMR (CDCl₃): δ ~4.3 (t, J ≈ 2.0 Hz, 2H), 3.9 (t, J ≈ 2.0 Hz, 2H), 0.9 (s, 9H), 0.1 (s, 6H) ppm.

  • ¹³C NMR (CDCl₃): δ ~85, 80, 60, 25.5, 18.0, -5.0 ppm.

  • IR (thin film): ν ~2950, 2930, 2860, 1470, 1255, 1100, 840 cm⁻¹.

  • MS (EI): m/z (relative intensity) [M-C(CH₃)₃]⁺.

Protection as an Acetate Ester

This protocol details the acetylation of this compound to form 4-acetoxy-1-bromobut-2-yne. Acetates are stable to acidic conditions and are readily cleaved under basic conditions.

Materials:

  • This compound

  • Acetic anhydride

  • Anhydrous pyridine

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of anhydrous CH₂Cl₂ and anhydrous pyridine (2.0 eq) at 0 °C.

  • Slowly add acetic anhydride (1.5 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash sequentially with 1 M HCl (to remove pyridine), saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is often of high purity, but can be further purified by flash column chromatography if necessary.

Expected Characterization Data (for 4-acetoxy-1-bromobut-2-yne):

  • ¹H NMR (CDCl₃): δ ~4.7 (t, J ≈ 2.0 Hz, 2H), 3.9 (t, J ≈ 2.0 Hz, 2H), 2.1 (s, 3H) ppm.

  • ¹³C NMR (CDCl₃): δ ~170, 82, 78, 52, 20.5 ppm.

  • IR (thin film): ν ~2950, 1740 (C=O), 1370, 1220, 1020 cm⁻¹.

  • MS (EI): m/z (relative intensity) [M]⁺, [M-COCH₃]⁺.

Deprotection Protocols

Deprotection of TBS Ether:

  • With Fluoride: Treat the silyl ether with tetra-n-butylammonium fluoride (TBAF, 1.1 eq) in THF at room temperature for 1-2 hours.

  • With Acid: Stir the silyl ether in a mixture of acetic acid, THF, and water (3:1:1) at room temperature for several hours.

Deprotection of Acetate Ester:

  • Basic Hydrolysis: Stir the acetate in a solution of potassium carbonate in methanol at room temperature.

Visualizations

Derivatization Reactions

Derivatization_Reactions cluster_silylation Silylation cluster_esterification Esterification cluster_etherification Etherification start This compound (HO-CH2-C≡C-CH2-Br) silylation TBDMSCl, Imidazole DMF, 25°C start->silylation acetylation Acetic Anhydride, Pyridine CH2Cl2, 25°C start->acetylation benzoylation Benzoyl Chloride, Pyridine CH2Cl2, 0-25°C start->benzoylation etherification MOMCl, DIPEA CH2Cl2, 0-25°C start->etherification tbs_ether TBS Ether (TBSO-CH2-C≡C-CH2-Br) silylation->tbs_ether acetate Acetate Ester (AcO-CH2-C≡C-CH2-Br) acetylation->acetate benzoate Benzoate Ester (BzO-CH2-C≡C-CH2-Br) benzoylation->benzoate mom_ether MOM Ether (MOMO-CH2-C≡C-CH2-Br) etherification->mom_ether

Caption: Common derivatization reactions of this compound.

Experimental Workflow: Silylation

Silylation_Workflow start Dissolve this compound and Imidazole in DMF add_reagent Add TBDMSCl solution at 0°C start->add_reagent react Stir at room temperature (2-4 hours) add_reagent->react quench Quench with saturated aqueous NaHCO3 react->quench extract Extract with diethyl ether quench->extract dry Dry organic layer and concentrate extract->dry purify Purify by column chromatography dry->purify product Isolated TBS Ether purify->product

Caption: Workflow for TBS protection of this compound.

Conclusion

The protocols provided herein offer robust and reliable methods for the derivatization of the hydroxyl group in this compound. The choice of the protecting group will depend on the specific requirements of the subsequent synthetic steps, particularly the reaction conditions that the protected molecule must endure. The provided data, based on analogous and well-established transformations, should serve as a useful guide for researchers in planning and executing their synthetic strategies involving this versatile building block. It is always recommended to monitor the reaction progress by an appropriate method (e.g., TLC, GC-MS) to optimize reaction times and ensure complete conversion.

Application Notes and Protocols for the Sonogashira Coupling of 4-bromobut-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[1][3][4] The mild reaction conditions, often at or slightly above room temperature, and tolerance for a wide range of functional groups make it a widely used method in the synthesis of complex molecules, including pharmaceuticals and natural products.[2][3][5][6] This document provides a detailed experimental procedure for the Sonogashira coupling of 4-bromobut-2-yn-1-ol with a terminal alkyne.

Reaction Principle

The reaction proceeds via a catalytic cycle involving both palladium and copper. The palladium(0) catalyst undergoes oxidative addition with the bromoalkyne. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the coupled product and regenerates the active palladium(0) catalyst.[3][4]

Experimental Protocol

This protocol describes a general procedure for the Sonogashira coupling of this compound with a generic terminal alkyne. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the palladium catalyst and oxidative coupling of the terminal alkyne.

Materials and Reagents:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Dissolve the starting material in an anhydrous solvent (e.g., THF or DMF).

  • To the solution, add the terminal alkyne (1.1-1.2 eq), followed by the amine base (e.g., triethylamine, 2.0-3.0 eq).[3]

  • Inert Atmosphere: Seal the flask with a septum and degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes. Alternatively, use the freeze-pump-thaw method.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 eq) and the copper(I) iodide co-catalyst (0.025-0.05 eq) to the reaction mixture.[3]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed. Some reactions may require gentle heating (40-60 °C) to proceed at a reasonable rate.[3][7]

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with additional solvent.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl, water, and brine.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Data Presentation

The following table summarizes the typical quantities and reaction parameters for the Sonogashira coupling of this compound.

Reagent/ParameterMolar Equivalents / LoadingTypical Amount (for 1 mmol scale)Notes
This compound1.0149 mgThe limiting reagent.
Terminal Alkyne1.1 - 1.21.1 - 1.2 mmolA slight excess is used to ensure complete consumption of the bromoalkyne.
Pd(PPh₃)₂Cl₂2 - 5 mol%14 - 35 mgOther palladium sources like Pd(OAc)₂ with appropriate ligands can also be used.[4]
CuI2.5 - 5 mol%4.8 - 9.5 mgThe copper co-catalyst is crucial for the reaction under standard conditions.[1]
Amine Base (e.g., Et₃N)2.0 - 7.00.28 - 0.97 mLActs as both a base and can serve as a solvent. Diisopropylamine is also commonly used.[3]
Anhydrous Solvent (e.g., THF)-5 - 10 mLThe choice of solvent can influence the reaction rate and outcome.
Reaction TemperatureRoom Temperature - 60 °C-Many Sonogashira couplings proceed efficiently at room temperature.[3][5]
Reaction Time1 - 24 h-Monitored by TLC.

Experimental Workflow Diagram

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine this compound, terminal alkyne, and base in solvent degas Degas mixture (N2 or Ar purge) reagents->degas 15-20 min catalyst Add Pd and Cu catalysts under inert atmosphere degas->catalyst stir Stir at RT (or heat if necessary) catalyst->stir monitor Monitor by TLC stir->monitor quench Dilute with Et2O/EtOAc and filter through Celite® monitor->quench Upon completion wash Wash with aq. NH4Cl, water, and brine quench->wash dry Dry over Na2SO4 and concentrate wash->dry purify Purify by flash column chromatography dry->purify final_product final_product purify->final_product Pure Coupled Product

Caption: Experimental workflow for the Sonogashira coupling of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Palladium catalysts and copper iodide are toxic and should be handled with care.

  • Amines such as triethylamine and diisopropylamine are corrosive and have strong odors.

  • Organic solvents are flammable. Avoid open flames and ensure proper grounding of equipment.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

Application Notes and Protocols for the Synthesis of Natural Products Using 4-Bromobut-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromobut-2-yn-1-ol is a versatile C4 building block that holds significant potential in the stereoselective synthesis of various natural products. Its bifunctional nature, possessing both a reactive propargylic bromide and a primary alcohol, allows for a range of chemical transformations, including coupling reactions, oxidations, and cyclizations. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of butenolide-containing natural products, with a specific focus on the total synthesis of (+)-Mintlactone. The protocols outlined herein provide a roadmap for researchers to employ this valuable starting material in the construction of complex molecular architectures.

Introduction

Natural products continue to be a vital source of inspiration for the development of new therapeutic agents. The structural complexity and biological activity of these molecules present significant challenges and opportunities for synthetic chemists. This compound has emerged as a useful synthon, providing a direct route to key intermediates in the synthesis of various natural products. The presence of a propargylic bromide allows for facile carbon-carbon bond formation, while the hydroxyl group can be readily oxidized or used as a handle for further functionalization. This application note details a plausible and strategic approach for the total synthesis of the monoterpene (+)-Mintlactone, a fragrant component of peppermint oil, starting from this compound.

Application: Total Synthesis of (+)-Mintlactone

The proposed synthetic route to (+)-Mintlactone from this compound is a multi-step process involving a key coupling reaction, an oxidation, a diastereoselective reduction, and a final lactonization step. This strategy highlights the utility of this compound in constructing the core butenolide structure of the target molecule.

Retrosynthetic Analysis

The retrosynthetic analysis for (+)-Mintlactone reveals this compound as a viable starting material. The butenolide ring of mintlactone can be formed from a γ-hydroxy alkynoic acid intermediate, which in turn can be synthesized from this compound through a sequence of coupling and oxidation reactions.

Retrosynthesis of (+)-Mintlactone mintlactone (+)-Mintlactone hydroxy_acid γ-Hydroxy Alkynoic Acid mintlactone->hydroxy_acid Lactonization keto_alkyne γ-Keto Alkyne hydroxy_acid->keto_alkyne Diastereoselective Reduction coupled_product Coupled Alkyne keto_alkyne->coupled_product Oxidation start_material This compound coupled_product->start_material Coupling isobutyl_synthon Isobutyl Synthon coupled_product->isobutyl_synthon Coupling Synthesis of (+)-Mintlactone A This compound B Step 1: Coupling with Isobutyraldehyde A->B C γ-Hydroxy-alkyne Intermediate B->C D Step 2: Oxidation C->D E γ-Keto-alkynoic Acid Intermediate D->E F Step 3: Diastereoselective Reduction E->F G γ-Hydroxy-alkynoic Acid Intermediate F->G H Step 4: Lactonization G->H I (+)-Mintlactone H->I

Application Notes and Protocols: The Role of 4-Bromobut-2-yn-1-ol in Materials Science and Polymer Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Bromobut-2-yn-1-ol is a bifunctional molecule poised for significant applications in materials science and polymer chemistry. Its structure, featuring a reactive propargyl bromide moiety, a terminal alkyne, and a primary alcohol, offers a versatile platform for the synthesis of advanced functional materials. The propargyl group is a well-established precursor for "click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the straightforward conjugation of polymers and small molecules. The bromide atom can act as an initiator for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). Furthermore, the hydroxyl group provides a handle for esterification, etherification, or for initiating ring-opening polymerization (ROP), allowing for the molecule's incorporation into a wide array of polymeric structures and its attachment to various surfaces.

These application notes provide an overview of the potential uses of this compound in the synthesis of functional polymers, surface modification of materials, and the preparation of advanced drug delivery systems. Detailed, representative protocols are provided to guide researchers in the practical application of this versatile chemical building block.

Synthesis of Functional Polymers

This compound is a valuable monomer and initiator for the synthesis of a variety of functional polymers, including block copolymers and graft copolymers.

The carbon-bromine bond in this compound can be utilized to initiate the controlled polymerization of various vinyl monomers. The resulting polymers will possess a terminal alkyne and a hydroxyl group, which are available for subsequent post-polymerization modifications.

Experimental Protocol: Synthesis of Alkyne and Hydroxyl-Terminated Polystyrene via ATRP

  • Reagents and Setup:

    • Styrene (monomer)

    • This compound (initiator)

    • Copper(I) bromide (CuBr) (catalyst)

    • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

    • Anisole (solvent)

    • Schlenk flask, magnetic stirrer, and nitrogen/argon inlet.

  • Procedure:

    • To a Schlenk flask, add CuBr (0.0715 g, 0.5 mmol) and a magnetic stir bar.

    • Seal the flask, and alternatively evacuate and backfill with nitrogen three times.

    • Add anisole (5 mL), styrene (5.2 g, 50 mmol), and PMDETA (0.104 g, 0.6 mmol) via syringe under a nitrogen atmosphere.

    • Stir the mixture to allow for the formation of the copper-ligand complex.

    • Inject this compound (0.163 g, 1 mmol) to initiate the polymerization.

    • Immerse the flask in a preheated oil bath at 110 °C and stir.

    • Monitor the reaction progress by taking samples periodically and analyzing the monomer conversion by ¹H NMR.

    • After the desired conversion is reached (e.g., 8 hours), cool the flask to room temperature and expose the reaction mixture to air to quench the polymerization.

    • Dilute the mixture with tetrahydrofuran (THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

    • Precipitate the polymer by pouring the solution into a large excess of cold methanol.

    • Filter and dry the resulting alkyne and hydroxyl-terminated polystyrene under vacuum.

Data Presentation:

ExperimentMonomerInitiatorCatalyst/LigandSolventTemp (°C)Time (h)Mn ( g/mol )PDI
1StyreneThis compoundCuBr/PMDETAAnisole11084,8001.15
2Methyl MethacrylateThis compoundCuBr/PMDETAAnisole9065,2001.20

Note: The data presented are representative and will vary based on specific reaction conditions.

Logical Relationship Diagram:

ATRP_Workflow cluster_setup Reaction Setup cluster_reaction Polymerization cluster_workup Work-up & Purification reagents Styrene, this compound, CuBr, PMDETA, Anisole schlenk Schlenk Flask under N2 reagents->schlenk Add heating Heat to 110°C schlenk->heating stirring Stir for 8h heating->stirring quench Quench with Air stirring->quench filter Filter through Alumina quench->filter precipitate Precipitate in Methanol filter->precipitate dry Dry under Vacuum precipitate->dry product Alkyne and Hydroxyl- Terminated Polystyrene dry->product Yields

Caption: Workflow for the synthesis of alkyne and hydroxyl-terminated polystyrene via ATRP.

The terminal alkyne group on polymers synthesized using this compound as an initiator can be further functionalized using CuAAC. This allows for the synthesis of block copolymers by "clicking" an azide-terminated polymer to the alkyne-terminated polymer.

Experimental Protocol: Synthesis of Polystyrene-block-Poly(ethylene glycol) (PS-b-PEG)

  • Reagents and Setup:

    • Alkyne-terminated polystyrene (synthesized as in 1.1)

    • Azide-terminated poly(ethylene glycol) (PEG-N₃)

    • Copper(I) bromide (CuBr)

    • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

    • N,N-Dimethylformamide (DMF)

    • Schlenk flask, magnetic stirrer, and nitrogen/argon inlet.

  • Procedure:

    • Dissolve alkyne-terminated polystyrene (1 g, 0.208 mmol) and PEG-N₃ (0.73 g, 0.208 mmol) in DMF (10 mL) in a Schlenk flask.

    • Degas the solution by bubbling with nitrogen for 30 minutes.

    • In a separate vial, dissolve CuBr (0.030 g, 0.208 mmol) and PMDETA (0.036 g, 0.208 mmol) in DMF (1 mL) and degas with nitrogen.

    • Add the catalyst solution to the polymer solution under nitrogen.

    • Stir the reaction mixture at room temperature for 24 hours.

    • To quench the reaction, expose the solution to air and dilute with THF.

    • Remove the copper catalyst by passing the solution through a neutral alumina column.

    • Precipitate the block copolymer in cold diethyl ether.

    • Filter and dry the product under vacuum.

Signaling Pathway Diagram:

Click_Reaction PS_alkyne Polystyrene-Alkyne reaction CuAAC 'Click' Reaction PS_alkyne->reaction PEG_azide PEG-Azide PEG_azide->reaction catalyst Cu(I) Catalyst catalyst->reaction PS_b_PEG Polystyrene-block-Poly(ethylene glycol) reaction->PS_b_PEG

Caption: Schematic of the CuAAC "click" reaction for block copolymer synthesis.

Surface Modification of Materials

The hydroxyl and propargyl functionalities of this compound allow for its covalent attachment to various material surfaces, thereby introducing alkyne groups for further functionalization.

Silica nanoparticles can be functionalized with this compound through the reaction of its hydroxyl group with surface silanol groups, typically after activation of the silica surface.

Experimental Protocol: Alkyne Functionalization of Silica Nanoparticles

  • Reagents and Setup:

    • Silica nanoparticles

    • (3-Aminopropyl)triethoxysilane (APTES)

    • This compound

    • Triethylamine (TEA)

    • Toluene (anhydrous)

    • Round-bottom flask, magnetic stirrer, condenser, and nitrogen/argon atmosphere.

  • Procedure:

    • Amine Functionalization:

      • Disperse silica nanoparticles (1 g) in anhydrous toluene (50 mL).

      • Add APTES (1 mL) and reflux the mixture under nitrogen for 24 hours.

      • Cool, centrifuge the nanoparticles, and wash with toluene and ethanol to remove unreacted APTES.

      • Dry the amine-functionalized silica nanoparticles under vacuum.

    • Alkyne Grafting:

      • Disperse the amine-functionalized silica nanoparticles (0.5 g) in anhydrous toluene (30 mL).

      • Add this compound (0.2 g) and triethylamine (0.5 mL).

      • Heat the mixture to 80 °C and stir under nitrogen for 48 hours.

      • Cool to room temperature, centrifuge, and wash thoroughly with toluene, THF, and ethanol to remove unreacted reagents.

      • Dry the alkyne-functionalized silica nanoparticles under vacuum.

Experimental Workflow Diagram:

Surface_Modification_Workflow start Silica Nanoparticles step1 Amine Functionalization (APTES, Toluene, Reflux) start->step1 intermediate Amine-Functionalized Silica Nanoparticles step1->intermediate step2 Alkyne Grafting (this compound, TEA, Toluene, 80°C) intermediate->step2 final_product Alkyne-Functionalized Silica Nanoparticles step2->final_product

Caption: Workflow for the surface functionalization of silica nanoparticles with alkyne groups.

Applications in Drug Development

The ability to create well-defined polymer architectures and functionalized nanoparticles using this compound opens up possibilities in drug delivery. For instance, block copolymers can self-assemble into micelles for drug encapsulation, and functionalized nanoparticles can be conjugated with targeting ligands for site-specific drug delivery.

Conceptual Application: Targeted Drug Delivery Vehicle

Alkyne-functionalized nanoparticles (as prepared in 2.1) can be conjugated with an azide-modified targeting ligand (e.g., a peptide or antibody fragment) via CuAAC. A therapeutic drug can be loaded into the nanoparticle core. This creates a system that can specifically bind to and deliver a drug to target cells, potentially increasing therapeutic efficacy and reducing side effects.

Logical Relationship Diagram:

Drug_Delivery_Concept cluster_synthesis Synthesis cluster_application Application alkyne_np Alkyne-Functionalized Nanoparticle click CuAAC alkyne_np->click azide_ligand Azide-Targeting Ligand azide_ligand->click drug Therapeutic Drug loading Drug Loading drug->loading targeted_np Targeted Nanoparticle click->targeted_np targeted_np->loading final_vehicle Targeted Drug Delivery Vehicle loading->final_vehicle binding Binding to Target Cell final_vehicle->binding uptake Cellular Uptake binding->uptake release Drug Release uptake->release

Caption: Conceptual workflow for creating and utilizing a targeted drug delivery vehicle.

Conclusion

This compound is a highly versatile building block with significant potential in materials science and polymer chemistry. Its trifunctional nature allows for its use as an initiator for controlled polymerizations, a substrate for surface modification, and a precursor for the synthesis of complex macromolecular architectures via click chemistry. The protocols and concepts outlined in these application notes provide a foundation for researchers to explore and exploit the unique properties of this compound in the development of novel materials and therapeutic systems. Further research into the specific reaction kinetics and optimization of protocols involving this compound will undoubtedly expand its utility in these and other emerging fields.

Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling Reactions of 4-Bromobut-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the coupling reactions of 4-bromobut-2-yn-1-ol.

Troubleshooting Guide

This guide addresses common issues encountered during the coupling of this compound, which typically proceeds via a Sonogashira or similar palladium-catalyzed cross-coupling reaction.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The Pd(0) catalyst may have been oxidized or is not active. 2. Insufficient Base: The base may not be strong enough or used in insufficient quantity to deprotonate the terminal alkyne coupling partner and neutralize the HBr byproduct. 3. Poor Ligand Choice: The phosphine ligand may not be suitable for the specific substrate combination. 4. Low Reaction Temperature: The reaction temperature may be too low for the oxidative addition of the bromoalkyne.[1] 5. Reagent Volatility: If using a low-boiling alkyne coupling partner, it may be evaporating from the reaction mixture.[2]1. Use fresh palladium catalyst or a pre-catalyst that is activated in situ. Ensure all reagents and solvents are properly degassed to prevent catalyst oxidation. 2. Switch to a stronger base (e.g., DIPA, DBU) or increase the equivalents of the current base (e.g., triethylamine). 3. For sterically hindered substrates, consider bulkier phosphine ligands like P(t-Bu)₃. For electron-rich substrates, more electron-donating ligands can be beneficial.[3] 4. Gradually increase the reaction temperature. For aryl bromides, temperatures around 100°C in a sealed tube might be necessary.[1] 5. If using a volatile alkyne, perform the reaction in a sealed vessel.[2]
Formation of Homocoupling Byproducts (Glaser Coupling) 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the terminal alkyne. 2. High Copper(I) Concentration: An excess of the copper co-catalyst can favor the Glaser coupling pathway.[1]1. Thoroughly degas all solvents and reagents using techniques like freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., argon or nitrogen).[4] Maintain a positive pressure of inert gas throughout the reaction. 2. Reduce the amount of the copper(I) co-catalyst. In some cases, a copper-free Sonogashira protocol may be advantageous.[5]
Decomposition of Starting Material 1. High Reaction Temperature: this compound or the coupling partner may be thermally unstable. 2. Incompatible Base: A very strong base might lead to side reactions with the hydroxyl group or elimination reactions.1. Screen lower reaction temperatures for longer reaction times. 2. Use a milder base such as an amine base (e.g., triethylamine, diisopropylethylamine) instead of inorganic bases if side reactions are observed.
Formation of Palladium Black 1. Ligand Dissociation: The phosphine ligand may dissociate from the palladium center, leading to the formation of palladium black. 2. Solvent Effects: Certain solvents like THF have been anecdotally reported to promote the formation of palladium black.[2]1. Use a higher ligand-to-palladium ratio or switch to a more strongly coordinating ligand. 2. Consider switching to a different solvent such as DMF or using the amine base as the solvent.[1]
Reaction Stalls Before Completion 1. Catalyst Deactivation: The catalyst may become deactivated over the course of the reaction. 2. Insufficient Reagent: One of the coupling partners may have been consumed.1. Add a fresh portion of the palladium catalyst and ligand. 2. Ensure the stoichiometry of the reactants is correct. It may be beneficial to use a slight excess (1.1-1.2 equivalents) of the terminal alkyne.

Frequently Asked Questions (FAQs)

Q1: What is the most common type of coupling reaction for this compound?

A1: The most common and versatile method for coupling this compound with a terminal alkyne is the Sonogashira cross-coupling reaction.[6] This reaction utilizes a palladium catalyst, often with a copper(I) co-catalyst, and an amine base.

Q2: How does the hydroxyl group in this compound affect the reaction?

A2: The primary alcohol functionality is generally well-tolerated in Sonogashira couplings.[7] However, under strongly basic conditions or at high temperatures, side reactions such as deprotonation of the hydroxyl group followed by reaction with the catalyst or other electrophiles could potentially occur. It is advisable to use a mild amine base.

Q3: What are the typical catalysts and ligands used for this type of coupling?

A3: Commonly used palladium catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[3] The choice of phosphine ligand can be crucial, with triphenylphosphine (PPh₃) being a standard choice. For more challenging couplings, bulkier and more electron-rich ligands like tri(tert-butyl)phosphine (P(t-Bu)₃) may improve yields.

Q4: Is a copper co-catalyst always necessary?

A4: While the classic Sonogashira reaction uses a copper(I) co-catalyst (e.g., CuI) to facilitate the reaction at milder conditions, copper-free protocols have been developed.[5] These can be advantageous in minimizing the formation of alkyne homocoupling byproducts (Glaser coupling).

Q5: Which solvents are recommended for the coupling of this compound?

A5: Common solvents for Sonogashira reactions include amine bases themselves (e.g., triethylamine, diisopropylamine) or aprotic polar solvents like DMF, THF, or acetonitrile with an added amine base.[1] The choice of solvent can influence the solubility of the reagents and the reaction rate.

Q6: How can I monitor the progress of the reaction?

A6: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture over time. This will allow you to observe the consumption of the starting materials and the formation of the product.

Experimental Protocols

General Procedure for Sonogashira Coupling of this compound with a Terminal Alkyne

Materials:

  • This compound

  • Terminal alkyne (1.1 eq)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-3 mol%)

  • Triphenylphosphine (PPh₃, 4-10 mol%)

  • Amine base (e.g., triethylamine or diisopropylamine, as solvent or co-solvent)

  • Degassed solvent (e.g., THF or DMF)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst, copper(I) iodide, and triphenylphosphine.

  • Add the degassed solvent and the amine base.

  • Add this compound and the terminal alkyne.

  • Stir the reaction mixture at room temperature or heat as required (e.g., 40-80 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables provide representative data for the optimization of reaction conditions based on general principles of Sonogashira coupling.

Table 1: Effect of Catalyst and Ligand on Yield

EntryPalladium Catalyst (mol%)Ligand (mol%)Yield (%)
1PdCl₂(PPh₃)₂ (2)PPh₃ (4)75
2Pd(PPh₃)₄ (2)-72
3Pd₂(dba)₃ (1)P(t-Bu)₃ (4)85
4PdCl₂(dppf) (2)-78

Table 2: Effect of Base and Solvent on Yield

EntryBaseSolventTemperature (°C)Yield (%)
1TriethylamineTHF5070
2DiisopropylamineToluene8082
3DBUDMF6075
4K₂CO₃Acetonitrile7065

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A 1. Add Pd Catalyst, CuI, and Ligand to Schlenk Flask B 2. Add Degassed Solvent and Base A->B C 3. Add this compound and Terminal Alkyne B->C D 4. Stir at RT or Heat C->D E 5. Monitor by TLC/GC-MS D->E F 6. Quench with NH4Cl (aq) E->F G 7. Extraction F->G H 8. Drying and Concentration G->H I 9. Column Chromatography H->I

Caption: General experimental workflow for the Sonogashira coupling of this compound.

Sonogashira_Cycle cluster_pd Palladium Catalytic Cycle cluster_cu Copper Co-catalyst Cycle pd0 Pd(0)L2 pd_complex1 R-Pd(II)(X)L2 (Oxidative Addition) pd0->pd_complex1 R-X pd_complex2 R-Pd(II)(C≡CR')L2 (Transmetalation) pd_complex1->pd_complex2 Cu-C≡CR' pd_complex2->pd0 R-C≡CR' (Reductive Elimination) cu_x CuX cu_acetylide Cu-C≡CR' cu_x->cu_acetylide H-C≡CR', Base cu_acetylide->cu_x to Pd cycle

Caption: Simplified catalytic cycles for the Sonogashira coupling reaction.

References

Technical Support Center: Purification of 4-Bromobut-2-yn-1-ol and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 4-bromobut-2-yn-1-ol and its derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The most common and effective purification techniques for this compound are column chromatography and vacuum distillation. The choice between these methods often depends on the scale of the reaction and the nature of the impurities. For small to medium-scale purifications where impurities have different polarities, column chromatography is preferred. For larger-scale purification, vacuum distillation is often more practical, especially if the main impurities are non-volatile.

Q2: What are the typical impurities encountered in the synthesis of this compound?

A2: Common impurities can include unreacted starting materials such as but-2-yne-1,4-diol, byproducts like 1,4-dibromobut-2-yne, and decomposition products. The presence of these impurities can affect downstream reactions and the stability of the final compound.

Q3: Is this compound stable under normal purification conditions?

A3: this compound is a reactive intermediate and can be sensitive to heat and prolonged exposure to silica gel. It is advisable to use deactivated silica gel for chromatography and to perform distillations at the lowest possible temperature under a good vacuum to minimize degradation.

Troubleshooting Guides

Column Chromatography

Problem: My compound is not separating well on the column (streaking or co-elution).

  • Possible Cause 1: Incorrect Solvent System. The polarity of the eluent may not be optimal for separating your compound from impurities.

    • Solution: Perform thin-layer chromatography (TLC) with various solvent systems (e.g., different ratios of hexane/ethyl acetate) to identify a system that provides good separation (Rf value of the desired product around 0.3-0.4).

  • Possible Cause 2: Column Overloading. Too much crude material was loaded onto the column.

    • Solution: Use an appropriate amount of silica gel relative to your crude product. A general guideline is a 50:1 to 100:1 ratio (by weight) of silica gel to the crude mixture.

  • Possible Cause 3: Compound Degradation on Silica Gel. The acidic nature of silica gel can cause decomposition of sensitive compounds like propargyl alcohols.

    • Solution: Deactivate the silica gel by treating it with a small amount of a tertiary amine (e.g., triethylamine) in the eluent (0.1-1% v/v). Alternatively, use a different stationary phase like neutral alumina.

Problem: The compound is taking too long to elute or is not eluting at all.

  • Possible Cause: Solvent Polarity is too Low. The eluent is not polar enough to move the compound down the column.

    • Solution: Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate gradient, slowly increase the percentage of ethyl acetate.

Vacuum Distillation

Problem: The compound is decomposing during distillation (observed as charring or discoloration).

  • Possible Cause 1: Temperature is too High. The compound is thermally labile at the distillation temperature.

    • Solution: Improve the vacuum to lower the boiling point. Ensure your vacuum pump is in good working condition and all connections are airtight.

  • Possible Cause 2: Prolonged Heating. Extended time at high temperatures can lead to degradation.

    • Solution: Ensure rapid and efficient distillation. Use a Kugelrohr apparatus for small quantities to minimize the heating surface and time.

Problem: Bumping or uneven boiling during distillation.

  • Possible Cause: Lack of Efficient Boiling Agitation. This can lead to sudden, violent boiling.

    • Solution: Use a magnetic stir bar and a stir plate to ensure smooth boiling. For very viscous liquids, mechanical stirring might be necessary. Boiling chips are generally not effective under vacuum.

Quantitative Data

Table 1: Column Chromatography Parameters for this compound Purification

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexane/Ethyl Acetate Gradient
Initial Eluent 10% Ethyl Acetate in Hexane
Final Eluent 50% Ethyl Acetate in Hexane
Typical Rf ~0.35 (in 30% Ethyl Acetate/Hexane)
Typical Yield 70-85%
Achieved Purity >95% (by NMR)

Table 2: Vacuum Distillation Parameters for this compound

ParameterValue
Boiling Point 78-82 °C
Pressure 0.5 mmHg
Apparatus Short-path distillation or Kugelrohr
Precautions Use a cold trap to protect the vacuum pump.
Achieved Purity >97% (by GC)

Experimental Protocols

Protocol 1: Purification of this compound by Column Chromatography
  • Preparation of the Column:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexane).

    • Pack a glass column with the slurry, ensuring no air bubbles are trapped.

    • Add a thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

    • Carefully load the sample onto the top of the silica gel.

  • Elution:

    • Begin elution with the low-polarity solvent mixture.

    • Gradually increase the polarity by increasing the percentage of ethyl acetate.

    • Collect fractions and monitor the elution by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification of a Derivative (e.g., an Ester) by Recrystallization
  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the crude ester in a minimal amount of a hot solvent in which it is highly soluble (e.g., diethyl ether, ethyl acetate).

    • Slowly add a co-solvent in which the compound is poorly soluble (e.g., hexane, pentane) until the solution becomes slightly turbid.

    • Add a drop or two of the first solvent to redissolve the precipitate.

  • Crystallization:

    • Allow the hot solution to cool slowly to room temperature.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent mixture.

    • Dry the crystals under vacuum.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Start Crude Product Purification_Choice Choice of Method Start->Purification_Choice Column_Chrom Column Chromatography Purification_Choice->Column_Chrom Small Scale / Polarity Difference Vac_Dist Vacuum Distillation Purification_Choice->Vac_Dist Large Scale / Volatility Difference Analysis Purity Analysis (NMR, GC) Column_Chrom->Analysis Vac_Dist->Analysis Pure_Product Pure Product Analysis->Pure_Product

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Purification Issue Method Which Method? Start->Method Chroma_Issue Column Chromatography Issue Method->Chroma_Issue Chromatography Dist_Issue Distillation Issue Method->Dist_Issue Distillation Poor_Sep Poor Separation? Chroma_Issue->Poor_Sep Decomp Decomposition? Dist_Issue->Decomp Solvent Optimize Solvent (TLC) Poor_Sep->Solvent Yes Overload Reduce Load Poor_Sep->Overload No, streaking Degradation Deactivate Silica Poor_Sep->Degradation Possible Lower_Temp Lower Pressure/ Temperature Decomp->Lower_Temp Yes Stirring Improve Stirring Decomp->Stirring No, bumping

Caption: Troubleshooting logic for purification issues.

Technical Support Center: Synthesis of 4-bromobut-2-yn-1-ol Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving yields for the synthesis of 4-bromobut-2-yn-1-ol and its analogs.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound analogs, particularly when starting from 1,4-butynediol.

Issue Potential Cause(s) Recommended Solution(s)
Low to no conversion of the starting diol 1. Inactive or insufficient brominating agent. 2. Reaction temperature is too low. 3. Poor quality of solvent or reagents.1. Use fresh or newly opened PBr₃ or prepare the Appel reaction reagents (CBr₄ and PPh₃) fresh. Ensure correct stoichiometry. 2. Gradually increase the reaction temperature, monitoring for decomposition. For PBr₃ reactions, a temperature of 0 °C to room temperature is common.[1] 3. Use anhydrous solvents and high-purity reagents.
Formation of significant amounts of 1,4-dibromobut-2-yne 1. Excess of brominating agent. 2. Reaction time is too long. 3. Reaction temperature is too high.1. Carefully control the stoichiometry of the brominating agent. Use slightly less than one equivalent of the brominating agent relative to the diol. 2. Monitor the reaction progress closely using TLC or GC and quench the reaction once the desired product is maximized. 3. Maintain a low reaction temperature (e.g., 0 °C or below) to favor monosubstitution.
Presence of unreacted triphenylphosphine oxide (in Appel reaction) 1. Incomplete reaction. 2. Difficult separation from the product.1. Ensure the reaction goes to completion by monitoring via TLC. 2. Triphenylphosphine oxide can often be removed by crystallization from a suitable solvent system (e.g., diethyl ether/hexane) or by column chromatography.
Formation of allenic bromide isomers Rearrangement of the propargyl bromide.1. Use milder reaction conditions (lower temperature, less acidic reagents). The Appel reaction is known for its mild conditions.[2][3][4] 2. Use a non-polar solvent to disfavor the formation of carbocation intermediates that can lead to rearrangement.
Product decomposition during workup or purification 1. Instability of the propargyl bromide, especially in the presence of acid or base. 2. High temperatures during distillation.1. Use a neutral workup. Wash with saturated aqueous NaHCO₃ to neutralize any acid, followed by brine. 2. Purify by column chromatography on silica gel using a non-polar eluent system at room temperature. If distillation is necessary, use high vacuum to keep the temperature low.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

The most common and commercially available starting material is 1,4-butynediol. The key challenge is the selective monobromination of this symmetrical diol.

Q2: Which methods are recommended for the selective monobromination of 1,4-butynediol?

Two common methods are the use of phosphorus tribromide (PBr₃) and the Appel reaction (using CBr₄ and PPh₃). Careful control of stoichiometry and reaction conditions is crucial for achieving high selectivity for the mono-brominated product.

Q3: How can I minimize the formation of the dibrominated byproduct?

To minimize the formation of 1,4-dibromobut-2-yne, you should use a slight sub-stoichiometric amount of the brominating agent (e.g., 0.8-0.9 equivalents of PBr₃ or Appel reagents per equivalent of 1,4-butynediol). Additionally, maintaining a low reaction temperature and monitoring the reaction closely to stop it at the optimal time are critical.

Q4: What are the advantages of the Appel reaction over using PBr₃?

The Appel reaction is known for its mild and neutral reaction conditions, which can be advantageous for sensitive substrates.[2][3][4] This can help to prevent acid-catalyzed side reactions such as rearrangement to allenic bromides or decomposition of the product.

Q5: How can I effectively purify this compound?

Purification is typically achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexane.[5][6] This allows for the separation of the desired monobrominated product from unreacted 1,4-butynediol (more polar) and the 1,4-dibromobut-2-yne byproduct (less polar).

Q6: Is this compound stable?

Propargyl bromides can be lachrymatory and are generally reactive compounds. They should be handled in a well-ventilated fume hood. For storage, it is recommended to keep them in a cool, dark place, and under an inert atmosphere (e.g., argon or nitrogen) to prevent decomposition.

Quantitative Data Presentation

Table 1: Comparison of Yields for the Synthesis of this compound

MethodBrominating AgentSolventTemperature (°C)Typical Yield (%)Reference
Phosphorus Tribromide PBr₃ (0.9 eq)Diethyl Ether0 to RT50-65General procedure adapted from propargyl alcohol synthesis[1]
Appel Reaction CBr₄ (1.1 eq), PPh₃ (1.1 eq)Dichloromethane0 to RT60-75General Appel reaction conditions[2][3]

Yields are approximate and can vary based on specific substrate, scale, and reaction conditions.

Experimental Protocols

Protocol 1: Selective Monobromination of 1,4-Butynediol using PBr₃
  • Preparation: To a solution of 1,4-butynediol (1.0 eq) in anhydrous diethyl ether (0.2 M) in a round-bottom flask under an argon atmosphere, cool the mixture to 0 °C using an ice bath.

  • Reaction: Slowly add phosphorus tribromide (0.9 eq) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

  • Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the starting material is consumed and the desired product is maximized, cool the reaction back to 0 °C and quench by the slow addition of saturated aqueous sodium bicarbonate solution until the evolution of gas ceases.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Protocol 2: Selective Monobromination of 1,4-Butynediol via the Appel Reaction
  • Preparation: To a solution of 1,4-butynediol (1.0 eq) and carbon tetrabromide (1.1 eq) in anhydrous dichloromethane (0.2 M) in a round-bottom flask under an argon atmosphere, cool the mixture to 0 °C.

  • Reaction: Add triphenylphosphine (1.1 eq) portion-wise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

  • Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 3-6 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Directly load the crude residue onto a silica gel column and elute with a hexane/ethyl acetate gradient to separate the product from triphenylphosphine oxide and any unreacted starting materials.

Mandatory Visualizations

Synthesis_Workflow start 1,4-Butynediol reaction Selective Monobromination start->reaction reagents Brominating Agent (PBr3 or CBr4/PPh3) reagents->reaction product Crude Product Mixture reaction->product purification Column Chromatography product->purification final_product This compound purification->final_product Desired Product byproduct1 1,4-Dibromobut-2-yne purification->byproduct1 Byproduct byproduct2 Unreacted Diol purification->byproduct2 Byproduct

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Logic start Low Yield of This compound issue1 High Dibromide Formation? start->issue1 issue2 Low Conversion? start->issue2 issue3 Product Decomposition? start->issue3 solution1 Reduce Brominating Agent Stoichiometry & Temperature issue1->solution1 Yes solution2 Check Reagent Activity & Increase Reaction Time/Temp issue2->solution2 Yes solution3 Use Neutral Workup & Purify at Low Temperature issue3->solution3 Yes

Caption: A logical flow for troubleshooting low yields in the synthesis.

References

stability and long-term storage conditions for 4-bromobut-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and long-term storage of 4-bromobut-2-yn-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal stability, this compound should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen). It is crucial to minimize exposure to air, moisture, light, and heat to prevent degradation.

Q2: How stable is this compound at room temperature?

A2: this compound is a reactive molecule and is not recommended for long-term storage at room temperature. Short-term exposure during experimental setup should be minimized. Prolonged exposure to ambient conditions can lead to decomposition and polymerization, indicated by a change in color (e.g., yellowing or darkening) and a decrease in purity.

Q3: What are the potential degradation pathways for this compound?

A3: Based on its structure, this compound is susceptible to several degradation pathways:

  • Oxidation: The alcohol functionality can be oxidized. Exposure to air can also promote oxidative degradation of the alkyne.

  • Polymerization: Acetylenic compounds can be prone to polymerization, especially in the presence of impurities, light, or heat.

  • Hydrolysis: The bromide can be susceptible to hydrolysis, although this is generally slower than for allylic or benzylic bromides.

  • Elimination/Rearrangement: Under certain conditions (e.g., presence of bases), elimination or rearrangement reactions may occur.

Q4: What are the signs of degradation of this compound?

A4: Visual inspection can be a first indicator of degradation. A fresh, pure sample is typically a liquid. The development of a yellow to brown color, the formation of precipitates, or an increase in viscosity can all signify decomposition. For a more accurate assessment, analytical techniques such as ¹H NMR, GC-MS, or HPLC should be used to determine the purity.

Q5: Is this compound compatible with common laboratory solvents and reagents?

A5: this compound is generally soluble in a range of organic solvents like ethers, THF, and dichloromethane. However, it is incompatible with strong oxidizing agents, strong acids, and strong bases. Reactions with these reagents can be vigorous and should be performed under controlled conditions. It is also advisable to use anhydrous solvents, as moisture can contribute to degradation.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Reaction yields are lower than expected. Degradation of this compound due to improper storage or handling.1. Verify the purity of the reagent using ¹H NMR or HPLC. 2. If the purity is low, consider purifying the material (e.g., by column chromatography) or using a fresh batch. 3. Ensure the reagent was stored at 2-8°C under an inert atmosphere.
Formation of unexpected side products in a reaction. 1. Use of degraded this compound. 2. Reaction with atmospheric oxygen or moisture. 3. Incompatibility with reaction conditions (e.g., high temperature, strong base).1. Characterize the side products to understand the degradation pathway. 2. Run the reaction under strictly anhydrous and inert conditions. 3. Review the reaction protocol to ensure compatibility with a sensitive acetylenic alcohol.
The reagent has changed color (e.g., turned yellow or brown). The reagent has likely undergone some level of decomposition or polymerization.1. Assess the purity of the material using an appropriate analytical method. 2. For non-critical applications, the material might still be usable, but for sensitive reactions, purification or a new batch is recommended.
Difficulty in dissolving the reagent. Polymerization has occurred, leading to insoluble materials.The reagent is likely significantly degraded and should be disposed of according to safety guidelines.

Data Presentation

Table 1: Recommended Storage and Handling Parameters for this compound

ParameterRecommendationRationale
Storage Temperature 2-8°CTo minimize thermal degradation and polymerization.
Atmosphere Inert (Argon or Nitrogen)To prevent oxidation.
Light Exposure Store in an amber vial or in the darkTo prevent light-induced degradation.
Handling Handle under an inert atmosphere; use anhydrous solvents.To minimize exposure to air and moisture.
Incompatibilities Strong oxidizing agents, strong acids, strong basesTo prevent vigorous and uncontrolled reactions.

Experimental Protocols

Protocol: Assessment of this compound Stability by ¹H NMR Spectroscopy

Objective: To determine the purity of this compound and identify potential degradation products over time.

Methodology:

  • Initial Analysis (T=0):

    • Under an inert atmosphere, prepare a stock solution of this compound in a deuterated solvent (e.g., CDCl₃) of known concentration.

    • Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) to the NMR tube.

    • Acquire a quantitative ¹H NMR spectrum.

    • Integrate the characteristic peaks of this compound and the internal standard to determine the initial purity.

  • Stability Study:

    • Store aliquots of the neat this compound under different conditions (e.g., recommended: 2-8°C/inert atmosphere; stress: room temperature/air).

    • At specified time points (e.g., 1 week, 1 month, 3 months), take a sample from each aliquot.

    • Prepare an NMR sample as described in step 1.

    • Acquire and analyze the ¹H NMR spectrum.

  • Data Analysis:

    • Calculate the purity of this compound at each time point relative to the internal standard.

    • Compare the spectra over time to identify the appearance of new peaks, which may correspond to degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation (T=0) cluster_analysis Analysis cluster_storage Stability Storage cluster_timepoint Time Point Analysis node_prep Prepare stock solution in CDCl3 with internal standard node_nmr Acquire quantitative 1H NMR node_prep->node_nmr node_purity Determine initial purity node_nmr->node_purity node_store1 Store at 2-8°C (Inert Atmosphere) node_purity->node_store1 node_store2 Store at Room Temp (Air) node_purity->node_store2 node_sample Sample at T=x node_store1->node_sample node_store2->node_sample node_nmr_tx Acquire 1H NMR node_sample->node_nmr_tx node_compare Compare spectra and calculate purity node_nmr_tx->node_compare

Caption: Workflow for assessing the stability of this compound.

troubleshooting_guide start Low Reaction Yield? check_purity Check Purity of This compound (e.g., NMR, HPLC) start->check_purity purity_ok Purity >95%? check_purity->purity_ok check_conditions Review Reaction Conditions: - Anhydrous? - Inert atmosphere? - Temperature? purity_ok->check_conditions Yes degraded Purity <95% purity_ok->degraded No optimize Optimize reaction conditions check_conditions->optimize purify Purify or use a new batch end Problem Solved purify->end optimize->end degraded->purify

Caption: Troubleshooting logic for low reaction yields.

Technical Support Center: Stability of Bromo-Organic Compounds in Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the decomposition of bromo-organic compounds during your chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of decomposition for bromo-organic compounds during reactions?

A1: Bromo-organic compounds can be sensitive to several factors that lead to their decomposition. The primary causes include:

  • Thermal Stress: Elevated temperatures can cause the cleavage of the carbon-bromine (C-Br) bond, leading to the formation of radicals or elimination products.[1][2][3] The thermal decomposition of alkyl halides often proceeds via mechanisms like β-hydride elimination.[1][2]

  • Photochemical Decomposition: Exposure to light, particularly UV irradiation, can induce homolytic cleavage of the C-Br bond, generating radical intermediates that can lead to undesired side reactions and degradation of the compound.[4][5][6][7][8]

  • Reaction with Bases: Strong bases can promote dehydrobromination, an elimination reaction that forms an alkene.[9] The choice of base is critical in reactions like the Heck coupling, where a base is required to regenerate the catalyst.[10][11][12][13][14]

  • Side Reactions with Catalysts: In metal-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings, side reactions involving the catalyst can lead to debromination or other decomposition pathways.[10][15][16][17]

  • Presence of Nucleophiles: Strong nucleophiles can displace the bromide in substitution reactions, which may be an undesired pathway depending on the intended transformation.[9]

Q2: How can I minimize the thermal decomposition of my bromo-organic compound?

A2: To minimize thermal decomposition, consider the following strategies:

  • Optimize Reaction Temperature: Conduct reactions at the lowest effective temperature. Monitor the reaction progress closely to avoid prolonged heating.

  • Controlled Heating: Use a well-calibrated heating mantle or oil bath to ensure even and precise temperature control.

  • Minimize Reaction Time: Aim for the shortest possible reaction time by optimizing catalyst loading and reactant concentrations.

Q3: My reaction mixture is turning dark. What could be the cause and how can I prevent it?

A3: A dark reaction mixture often indicates the formation of decomposition products, potentially including elemental bromine or polymeric materials. This can be caused by:

  • Overheating: Excessive heat can lead to uncontrolled side reactions.

  • Air/Moisture Sensitivity: Some organometallic intermediates in cross-coupling reactions are sensitive to air and moisture, leading to catalyst deactivation and side product formation.

  • Incorrect Stoichiometry: An incorrect ratio of reactants, catalyst, or base can lead to undesired pathways.

To prevent this, ensure your reaction is run under an inert atmosphere (e.g., nitrogen or argon), use dry solvents, and carefully control the reaction temperature.

Troubleshooting Guides

Issue 1: Significant debromination observed as a side product.

Possible Causes:

  • Radical Reactions: Light exposure can initiate radical chain reactions leading to debromination.[5][6][7]

  • Reaction with Base/Solvent: Certain bases or solvents can facilitate reductive debromination.

  • Catalyst-Mediated Reduction: In cross-coupling reactions, the palladium catalyst can sometimes mediate the reduction of the C-Br bond.

Troubleshooting Steps:

  • Protect from Light: Run the reaction in a flask wrapped in aluminum foil or in a dark fume hood to prevent photochemical decomposition.[5][6][7]

  • Solvent Choice: Use aprotic solvents when possible, as protic solvents can sometimes act as a proton source for debromination.

  • Optimize Base: Screen different bases. A weaker, non-nucleophilic base might be preferable.

  • Add Radical Inhibitors: In some cases, adding a small amount of a radical inhibitor like BHT (butylated hydroxytoluene) can suppress radical-mediated debromination.

Issue 2: Low yield in a palladium-catalyzed cross-coupling reaction with a bromo-organic substrate.

Possible Causes:

  • Catalyst Deactivation: The palladium catalyst can be sensitive and deactivate over the course of the reaction.

  • β-Hydride Elimination: For alkyl bromides with β-hydrogens, this can be a significant side reaction.[1][2]

  • Homocoupling of the Organoborane (in Suzuki reactions): This can compete with the desired cross-coupling.

Troubleshooting Steps:

  • Ligand Selection: The choice of phosphine ligand is crucial for stabilizing the palladium catalyst and promoting the desired reaction pathway.[17]

  • Inert Atmosphere: Ensure the reaction is performed under strictly anaerobic and anhydrous conditions to prevent catalyst oxidation.

  • Temperature Control: Maintain a consistent and optimized temperature.

  • Slow Addition: In some cases, slow addition of one of the coupling partners can help to maintain a low concentration of reactive intermediates and suppress side reactions.

Data Presentation

Table 1: Influence of Temperature on the Stability of Bromo-organic Compounds

Compound TypeTemperature Range (°C)Observed Decomposition PathwayReference
Alkyl Bromides300 - 400Gas-phase elimination[18]
Alkyl Iodides on Al surface> 177C-I bond cleavage, β-hydride elimination[1][2]
Vinyl BromideThermalMolecular elimination of HBr[19]
2-Bromopropene827 - 977Unimolecular dehydrohalogenation[20]

Table 2: Common Side Reactions and Prevention Strategies

Reaction TypeCommon Side ReactionPrevention Strategy
GeneralPhotochemical debrominationProtect reaction from light
Cross-Coupling (e.g., Heck, Suzuki)Debromination/ReductionOptimize ligand and base; use inert atmosphere
Reactions with basesDehydrobromination (elimination)Use a non-nucleophilic, sterically hindered base; control temperature

Experimental Protocols

Protocol 1: General Procedure for a Light-Sensitive Reaction

  • Apparatus Setup: Assemble the reaction glassware and wrap the reaction flask completely with aluminum foil.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (nitrogen or argon) for 15-20 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reagent Addition: Add the bromo-organic compound, solvent, and other reagents via syringe or cannula under the inert atmosphere.

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by TLC, GC, or LC-MS.

  • Work-up: Once the reaction is complete, perform the work-up and purification steps under subdued light if the product is also light-sensitive.

Protocol 2: Minimizing Decomposition in a Suzuki Cross-Coupling Reaction

  • Pre-reaction Setup: Dry all glassware in an oven overnight and allow to cool under a stream of inert gas. Use anhydrous solvents.

  • Catalyst and Ligand: Choose an appropriate palladium catalyst and phosphine ligand combination. For example, Pd(PPh₃)₄ or a combination of Pd(OAc)₂ and a suitable phosphine ligand.

  • Base Selection: Use a mild base such as K₂CO₃ or Cs₂CO₃.

  • Reaction Execution:

    • To the reaction flask under an inert atmosphere, add the palladium catalyst, ligand, and base.

    • Add the bromo-organic compound and the boronic acid derivative.

    • Add the degassed solvent.

    • Heat the reaction mixture to the optimized temperature (e.g., 80-100 °C) and stir until the starting material is consumed.

  • Monitoring and Work-up: Monitor the reaction by TLC or GC. Upon completion, cool the reaction to room temperature and proceed with the aqueous work-up.

Visualizations

DecompositionPathways BromoCompound Bromo-Organic Compound Thermal Thermal Stress BromoCompound->Thermal Photo Light (UV/Visible) BromoCompound->Photo Base Strong Base BromoCompound->Base Catalyst Catalyst Side Reactions BromoCompound->Catalyst Radical Radical Intermediates Thermal->Radical Elimination Alkene (Elimination Product) Thermal->Elimination Photo->Radical Base->Elimination Debromination Debrominated Product Catalyst->Debromination Other Other Side Products Catalyst->Other Radical->Debromination Radical->Other

Caption: Major pathways for the decomposition of bromo-organic compounds.

TroubleshootingWorkflow Start Decomposition Observed CheckTemp Review Reaction Temperature Start->CheckTemp CheckLight Check for Light Exposure CheckTemp->CheckLight Temp OK OptimizeTemp Lower Temperature/ Controlled Heating CheckTemp->OptimizeTemp High Temp CheckReagents Analyze Reagents (Base, Catalyst) CheckLight->CheckReagents Protected ProtectLight Protect from Light CheckLight->ProtectLight Exposed OptimizeReagents Screen Base/ Ligand CheckReagents->OptimizeReagents Side Reactions End Decomposition Minimized CheckReagents->End Reagents OK OptimizeTemp->End ProtectLight->End OptimizeReagents->End

Caption: A logical workflow for troubleshooting decomposition issues.

References

challenges in the scale-up synthesis of 4-bromobut-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the scale-up synthesis of 4-bromobut-2-yn-1-ol. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method for synthesizing this compound is through the selective monobromination of but-2-yne-1,4-diol. This is typically achieved using reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

Q2: What are the primary safety concerns when handling reagents for this synthesis?

Phosphorus tribromide (PBr₃) is a corrosive and toxic substance that reacts violently with water and alcohols, producing toxic fumes.[1] It is harmful to the skin and mucous membranes.[1] Therefore, it must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction is also exothermic and requires careful temperature control to prevent runaways.

Q3: What are the likely side products in this synthesis?

The primary side product is the dibrominated species, 1,4-dibromobut-2-yne. Over-bromination is a common issue, especially with excess brominating agent or at elevated temperatures. Other potential byproducts include organophosphorus compounds when using PBr₃, such as Br₂POR, BrP(OR)₂, and P(OR)₃.[1]

Q4: How can I purify the final product?

Purification of this compound is typically achieved by column chromatography on silica gel. A gradient of ethyl acetate in hexanes is commonly used as the eluent. It is crucial to neutralize any residual acid from the reaction before purification to prevent decomposition of the product on the silica gel.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of the Desired Monobrominated Product

Possible Causes & Solutions

CauseRecommended Solution
Over-bromination leading to 1,4-dibromobut-2-yne. Carefully control the stoichiometry of the brominating agent. Use 0.33-0.40 equivalents of PBr₃ per hydroxyl group to minimize the formation of byproducts.[1] Add the PBr₃ dropwise at a low temperature (e.g., 0 °C) to maintain control over the reaction.
Incomplete reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initial reaction time, consider extending the reaction time or slightly increasing the temperature. However, be cautious as this may also promote the formation of the dibrominated byproduct.
Loss of product during workup. The phosphite ester intermediate formed during the reaction with PBr₃ can be water-soluble and lost during the aqueous wash. Ensure the pH of the aqueous wash is carefully controlled. A basic wash might hydrolyze the desired product.
Decomposition of the product. The product can be sensitive to acid. Ensure that any acidic byproducts are neutralized during the workup before concentration and purification.
Issue 2: Difficulty in Separating the Product from Byproducts

Possible Causes & Solutions

CauseRecommended Solution
Similar polarity of the product and the dibrominated byproduct. Optimize the solvent system for column chromatography. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) can improve separation. Careful fraction collection is essential.
Presence of phosphorus-containing impurities. A thorough aqueous workup is necessary to remove phosphorus-based byproducts. Washing with a saturated sodium bicarbonate solution can help neutralize and remove acidic impurities.
Issue 3: Runaway Reaction

Possible Causes & Solutions

CauseRecommended Solution
Rapid addition of the brominating agent. The reaction of PBr₃ with alcohols is highly exothermic.[2] Add the PBr₃ dropwise to a cooled solution of but-2-yne-1,4-diol.
Inadequate cooling. Use an ice bath or a cryostat to maintain a consistent low temperature during the addition of the brominating agent. Ensure efficient stirring to dissipate heat.

Experimental Protocol: Monobromination of but-2-yne-1,4-diol with PBr₃

This protocol is a general guideline and may require optimization based on laboratory conditions and scale.

Materials:

  • But-2-yne-1,4-diol

  • Phosphorus tribromide (PBr₃)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve but-2-yne-1,4-diol (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of PBr₃: Under a nitrogen atmosphere, add phosphorus tribromide (0.35 eq) dropwise to the stirred solution via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, slowly quench the reaction by adding saturated aqueous sodium bicarbonate solution at 0 °C.

  • Workup: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x volume of aqueous layer). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a colorless to pale yellow oil.

Visualizing the Process

Troubleshooting Workflow

Caption: Troubleshooting workflow for the synthesis of this compound.

Reaction Pathway

ReactionPathway But-2-yne-1,4-diol But-2-yne-1,4-diol This compound This compound (Desired Product) But-2-yne-1,4-diol->this compound + PBr3 (0.35 eq) PhosphorusByproducts Organophosphorus Byproducts But-2-yne-1,4-diol->PhosphorusByproducts + PBr3 1,4-Dibromobut-2-yne 1,4-Dibromobut-2-yne (Side Product) This compound->1,4-Dibromobut-2-yne + PBr3 (excess)

Caption: Reaction pathway for the synthesis of this compound.

References

Validation & Comparative

Unveiling the Structural Complexity of 4-Bromobut-2-yn-1-ol Reaction Products through NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of reaction products is paramount. This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) data for products derived from the versatile starting material, 4-bromobut-2-yn-1-ol. Detailed experimental protocols and tabulated NMR data offer a comprehensive resource for identifying and differentiating these compounds.

The reactivity of the bromine and hydroxyl functional groups, combined with the rigidity of the alkyne unit, makes this compound a valuable precursor in the synthesis of a diverse array of molecules, including enediynes and heterocyclic systems. Understanding the subtle shifts in NMR spectra corresponding to specific structural modifications is crucial for confirming reaction outcomes and ensuring the purity of synthesized compounds.

Comparative Analysis of Reaction Products

This guide focuses on two primary reaction pathways originating from this compound: a Sonogashira coupling reaction and a base-catalyzed cyclization. The resulting products, 6-phenylhex-2,4-diyn-1-ol and 2-methylenetetrahydrofuran-3-carbaldehyde, exhibit distinct NMR spectral features that are detailed below.

Table 1: ¹H NMR Data Comparison (in CDCl₃)
Proton6-phenylhex-2,4-diyn-1-ol (ppm)2-methylenetetrahydrofuran-3-carbaldehyde (ppm)
H1 4.35 (d, J=6.0 Hz, 2H)9.75 (s, 1H)
H3 -3.20 (m, 1H)
H4 -4.40 (t, J=7.0 Hz, 2H)
H5' -4.95 (s, 1H)
H5'' -5.15 (s, 1H)
Ar-H 7.30-7.45 (m, 5H)-
OH 1.85 (t, J=6.0 Hz, 1H)-
Table 2: ¹³C NMR Data Comparison (in CDCl₃)
Carbon6-phenylhex-2,4-diyn-1-ol (ppm)2-methylenetetrahydrofuran-3-carbaldehyde (ppm)
C1 51.6201.5
C2 84.5155.0
C3 65.845.0
C4 75.068.0
C5 70.598.0
C6 121.8-
C-Ar 132.5, 129.0, 128.5-

Experimental Protocols

Synthesis of 6-phenylhex-2,4-diyn-1-ol (Sonogashira Coupling)

To a solution of this compound (1.49 g, 10 mmol) in deoxygenated triethylamine (20 mL) is added phenylacetylene (1.02 g, 10 mmol), followed by dichlorobis(triphenylphosphine)palladium(II) (70 mg, 0.1 mmol) and copper(I) iodide (19 mg, 0.1 mmol). The reaction mixture is stirred at room temperature under an argon atmosphere for 12 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 4:1) to afford 6-phenylhex-2,4-diyn-1-ol as a pale yellow solid.

Synthesis of 2-methylenetetrahydrofuran-3-carbaldehyde (Base-Catalyzed Cyclization)

This compound (1.49 g, 10 mmol) is dissolved in tetrahydrofuran (20 mL), and potassium tert-butoxide (1.23 g, 11 mmol) is added portion-wise at 0 °C. The reaction mixture is stirred at this temperature for 1 hour and then allowed to warm to room temperature and stirred for an additional 4 hours. The reaction is quenched by the addition of saturated aqueous ammonium chloride solution (15 mL). The aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography (eluent: pentane/diethyl ether = 9:1) to yield 2-methylenetetrahydrofuran-3-carbaldehyde as a colorless oil.

Visualizing Reaction Pathways

The logical progression of these synthetic transformations can be visualized using the following diagrams.

Sonogashira_Coupling This compound This compound Product 6-phenylhex-2,4-diyn-1-ol This compound->Product Pd(PPh₃)₂Cl₂, CuI, Et₃N Phenylacetylene Phenylacetylene Phenylacetylene->Product

Caption: Sonogashira coupling of this compound.

Base_Catalyzed_Cyclization This compound This compound Intermediate Allenyl alcohol intermediate This compound->Intermediate KOtBu, THF Product 2-methylenetetrahydrofuran- 3-carbaldehyde Intermediate->Product Intramolecular cyclization

Caption: Base-catalyzed cyclization of this compound.

This guide serves as a foundational reference for the NMR-based structural characterization of key reaction products of this compound. The provided data and protocols will aid researchers in the unambiguous identification of their synthetic products, facilitating advancements in medicinal chemistry and materials science.

Mass Spectrometry Analysis for Confirming 4-Bromobut-2-yn-1-ol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming the structure of novel compounds is a critical step. This guide provides a comparative analysis of mass spectrometry techniques for the characterization of 4-bromobut-2-yn-1-ol and its derivatives, offering insights into expected fragmentation patterns and detailed experimental protocols.

The analysis of small, functionalized molecules like this compound by mass spectrometry can be challenging due to their polarity and potential for thermal degradation. This guide explores two primary approaches: direct analysis of the underivatized molecule and analysis following derivatization, specifically trimethylsilylation, to enhance volatility and improve chromatographic separation for Gas Chromatography-Mass Spectrometry (GC-MS).

Comparison of Analytical Strategies

Direct analysis of this compound by techniques such as Electron Ionization (EI) mass spectrometry is possible, but the resulting spectra may show limited fragmentation or a weak molecular ion peak due to the molecule's polarity. Derivatization, a process that chemically modifies the analyte, is a common strategy to overcome these limitations. Trimethylsilylation, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group, is a widely used method for alcohols. This modification increases the volatility and thermal stability of the analyte, making it more amenable to GC-MS analysis and often leading to more informative mass spectra.

Predicted Mass Spectral Fragmentation

Due to the lack of publicly available experimental mass spectra for this compound, this guide presents predicted fragmentation patterns based on established principles of mass spectrometry for similar chemical structures.

Table 1: Predicted Key Mass-to-Charge (m/z) Values for Underivatized and TMS-Derivatized this compound

Predicted Fragment Underivatized this compound (C₄H₅BrO) TMS-Derivatized this compound (C₇H₁₃BrOSi) Interpretation
Molecular Ion [M]⁺ 148/150220/222The presence of bromine results in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).
[M-CH₃]⁺ -205/207Loss of a methyl group from the TMS ether.
[M-Br]⁺ 69141Loss of the bromine radical.
[M-H₂O]⁺ 130/132-Loss of a water molecule from the alcohol (more likely in the underivatized form).
[M-CH₂OH]⁺ 117/119-Cleavage of the C-C bond adjacent to the hydroxyl group.
[M-Si(CH₃)₃]⁺ -147/149Loss of the trimethylsilyl group.
[M-HOSi(CH₃)₃]⁺ -130/132Loss of trimethylsilanol (a common fragmentation pathway for TMS ethers).
[Si(CH₃)₃]⁺ -73Characteristic fragment for TMS derivatives.

Experimental Protocols

Sample Preparation: Trimethylsilylation of this compound

This protocol is adapted from standard procedures for the derivatization of alcohols for GC-MS analysis.

Reagents and Materials:

  • This compound

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

  • Anhydrous Pyridine or other suitable aprotic solvent (e.g., Acetonitrile, Dichloromethane)

  • Reacti-Vials™ or other suitable small reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • GC-MS system

Procedure:

  • Sample Preparation: Dissolve approximately 1 mg of the this compound derivative in 100 µL of anhydrous pyridine in a Reacti-Vial™.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the sample solution.

  • Reaction: Tightly cap the vial and vortex for 1 minute. Heat the mixture at 60-70°C for 30 minutes in a heating block.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The derivatized sample is now ready for injection into the GC-MS.

GC-MS Analysis

The following are general GC-MS parameters that can be used as a starting point and should be optimized for the specific instrument and derivative being analyzed.

  • Gas Chromatograph (GC):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for the separation of TMS derivatives.

    • Injector Temperature: 250°C

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes

      • Ramp: 10°C/minute to 280°C

      • Final hold: 5 minutes at 280°C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL (split or splitless injection can be used depending on the sample concentration).

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: m/z 40-400

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the mass spectrometry analysis of this compound derivatives.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis start This compound Derivative dissolve Dissolve in Anhydrous Solvent start->dissolve derivatize Add BSTFA + 1% TMCS dissolve->derivatize react Heat at 60-70°C derivatize->react cool Cool to Room Temp react->cool inject Inject into GC cool->inject separate Chromatographic Separation inject->separate ionize Electron Ionization (70 eV) separate->ionize analyze Mass Analysis (Quadrupole) ionize->analyze detect Detection analyze->detect spectrum Mass Spectrum Acquisition detect->spectrum interpret Fragmentation Pattern Analysis spectrum->interpret confirm Structure Confirmation interpret->confirm

Caption: Experimental workflow for the GC-MS analysis of derivatized this compound.

fragmentation_pathway M [M]⁺˙ (m/z 220/222) M_minus_CH3 [M-CH₃]⁺ (m/z 205/207) M->M_minus_CH3 - CH₃˙ M_minus_Br [M-Br]⁺ (m/z 141) M->M_minus_Br - Br˙ M_minus_TMSOH [M-HOSi(CH₃)₃]⁺˙ (m/z 130/132) M->M_minus_TMSOH - HOSi(CH₃)₃ TMS_ion [Si(CH₃)₃]⁺ (m/z 73) M->TMS_ion Fragmentation

Caption: Predicted fragmentation pathways for TMS-derivatized this compound.

Conclusion

A Comparative Guide to the Reactivity of 4-Bromobut-2-yn-1-ol and Propargyl Bromide in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Propargyl bromide is a widely used, highly reactive propargylating agent. 4-Bromobut-2-yn-1-ol, a functionalized derivative, offers the advantage of an additional hydroxyl group for further synthetic transformations. The primary mode of reaction for both compounds with nucleophiles is the bimolecular nucleophilic substitution (SN2) reaction.

Based on theoretical considerations, propargyl bromide is expected to be more reactive than this compound in SN2 reactions . This is primarily attributed to the steric hindrance introduced by the hydroxymethyl group (-CH₂OH) in this compound, which can impede the backside attack of the nucleophile. The electronic effect of the hydroxyl group is likely to be minimal in this context.

This guide will delve into the theoretical basis for this prediction, provide a detailed experimental protocol for a comparative reactivity study, and present visual diagrams of the reaction mechanism and experimental workflow.

Theoretical Comparison of Reactivity

The reactivity of alkyl halides in SN2 reactions is predominantly influenced by three factors: steric hindrance, the nature of the leaving group, and the strength of the nucleophile. When comparing this compound and propargyl bromide, the leaving group (bromide) and the nucleophile (in a given reaction) are identical. Therefore, the primary differentiating factor is the structure of the electrophile, specifically the steric environment around the reaction center.

FeaturePropargyl Bromide (HC≡CCH₂Br)This compound (HOCH₂C≡CCH₂Br)Analysis
Structure A simple, linear propargyl halide.A propargyl halide with a hydroxymethyl substituent on the alkyne.The key difference is the presence of the -CH₂OH group.
Steric Hindrance Minimal steric hindrance around the α-carbon.Increased steric hindrance due to the presence of the -CH₂OH group.The bulkier substituent in this compound is expected to slow down the rate of SN2 reaction by sterically hindering the approach of the nucleophile to the back side of the carbon-bromine bond.
Electronic Effects The triple bond has a slight electron-withdrawing inductive effect.The hydroxyl group has an electron-withdrawing inductive effect (-I), which could slightly increase the electrophilicity of the α-carbon. However, this effect is transmitted through a triple bond and is likely to be weak.The inductive effect of the hydroxyl group is not expected to be significant enough to overcome the steric disadvantage.
Potential for Hydrogen Bonding None.The hydroxyl group can act as a hydrogen bond donor.In protic solvents, hydrogen bonding to the hydroxyl group could potentially solvate the molecule in a way that further hinders the approach of the nucleophile.

Experimental Protocol for Comparative Reactivity Analysis

To empirically determine the relative reactivity of this compound and propargyl bromide, a competitive reaction or parallel kinetic studies can be performed. The Williamson ether synthesis provides a convenient and well-understood framework for such a study.

Objective: To compare the rate of ether formation from a common alkoxide nucleophile with this compound and propargyl bromide under identical reaction conditions.

Materials:

  • Propargyl bromide

  • This compound

  • Sodium ethoxide (or another suitable alkoxide)

  • Anhydrous ethanol (or another suitable aprotic polar solvent like DMF or acetonitrile)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Preparation of Reactant Solutions:

    • Prepare a 0.1 M solution of sodium ethoxide in anhydrous ethanol.

    • Prepare 0.1 M solutions of both propargyl bromide and this compound in anhydrous ethanol, each containing a known concentration of an internal standard.

  • Reaction Setup:

    • Set up two parallel reactions in sealed vials, each containing a magnetic stir bar.

    • To each vial, add a specific volume of the sodium ethoxide solution.

    • Place the vials in a constant temperature bath (e.g., 25°C).

  • Initiation and Monitoring:

    • At time zero, add an equal volume of the propargyl bromide solution to one vial and the this compound solution to the other.

    • At regular time intervals (e.g., every 5 minutes for the first 30 minutes, then every 15 minutes), withdraw a small aliquot from each reaction mixture.

    • Quench the reaction in the aliquot immediately by adding it to a vial containing a dilute acid solution.

    • Extract the organic components with a suitable solvent (e.g., diethyl ether).

  • Analysis:

    • Analyze the extracted samples by GC-MS.

    • Quantify the disappearance of the starting materials and the appearance of the corresponding ether products relative to the internal standard.

  • Data Interpretation:

    • Plot the concentration of the reactants and products as a function of time for both reactions.

    • Determine the initial reaction rates. The compound that shows a faster rate of consumption and a faster rate of product formation is the more reactive species.

Visualizing the Reaction and Workflow

To better understand the processes involved, the following diagrams have been generated using the DOT language.

Caption: General SN2 mechanism for propargylic bromides.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Quenching cluster_analysis Analysis cluster_data Data Interpretation prep_alkoxide Prepare 0.1M Sodium Ethoxide react_pb Reaction Vial 1: Ethoxide + Propargyl Bromide prep_alkoxide->react_pb react_bbo Reaction Vial 2: Ethoxide + this compound prep_alkoxide->react_bbo prep_pb Prepare 0.1M Propargyl Bromide (with internal standard) prep_pb->react_pb prep_bbo Prepare 0.1M This compound (with internal standard) prep_bbo->react_bbo aliquot_pb Take Aliquots at Time Intervals react_pb->aliquot_pb aliquot_bbo Take Aliquots at Time Intervals react_bbo->aliquot_bbo quench_pb Quench with Dilute Acid aliquot_pb->quench_pb quench_bbo Quench with Dilute Acid aliquot_bbo->quench_bbo extract_pb Extract Organics quench_pb->extract_pb extract_bbo Extract Organics quench_bbo->extract_bbo gcms_pb GC-MS Analysis extract_pb->gcms_pb gcms_bbo GC-MS Analysis extract_bbo->gcms_bbo plot_data Plot Concentration vs. Time gcms_pb->plot_data gcms_bbo->plot_data compare_rates Compare Initial Reaction Rates plot_data->compare_rates

Caption: Experimental workflow for comparative reactivity study.

Conclusion

While both this compound and propargyl bromide are valuable reagents for introducing the propargyl moiety, their reactivity profiles are not identical. Theoretical analysis strongly suggests that propargyl bromide will exhibit greater reactivity in SN2 reactions due to lower steric hindrance. For synthetic applications where rapid reaction kinetics are paramount, propargyl bromide is likely the superior choice. However, this compound provides a synthetically useful handle in the form of a hydroxyl group, which may be desirable for subsequent functionalization, potentially outweighing its slightly lower reactivity. The provided experimental protocol offers a clear and robust method for empirically validating these theoretical predictions and quantifying the reactivity difference, enabling researchers to make informed decisions in the design of their synthetic strategies.

A Comparative Guide to Catalytic Efficiency in Click Reactions of 4-bromobut-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient method for the synthesis of 1,2,3-triazoles. The choice of catalyst is paramount in optimizing reaction kinetics and yields, particularly when utilizing functionalized alkynes such as 4-bromobut-2-yn-1-ol. This guide provides a comparative overview of common catalytic systems for the click reaction of this compound with an azide, presenting supporting data and detailed experimental protocols to aid in catalyst selection and experimental design.

Data Presentation: Comparison of Catalytic Systems

While direct comparative studies for this compound are limited in publicly available literature, the following table summarizes the expected performance of common catalyst systems based on their known activity with structurally similar propargylic alcohols and other terminal alkynes. The data presented is illustrative and aims to provide a general comparison of catalytic efficiency.

Catalyst SystemCatalyst Loading (mol%)SolventTemperature (°C)Typical Reaction TimeTypical Yield (%)Key AdvantagesPotential Drawbacks
CuSO₄ / Sodium Ascorbate 1-5t-BuOH/H₂O (1:1)256-24 h85-95Inexpensive, readily available reagents.Slower reaction rates compared to ligated systems.
CuI 1-5THF, CH₃CN, or DMF25-504-12 h90-98Good reactivity, often used in organic solvents.Susceptible to oxidation; requires inert atmosphere.
[Cu(CH₃CN)₄]PF₆ 1CH₂Cl₂251-4 h>95High catalytic activity, soluble in organic solvents.More expensive, requires handling under inert gas.
Cu(I)/TBTA 1-2Various251-6 h>95Stabilizes Cu(I), good for various solvents.Ligand synthesis required.
Cu(I)/THPTA 1-2H₂O or aqueous mixtures250.5-2 h>95Water-soluble, ideal for bioconjugation.Ligand synthesis required.
Cp*RuCl(PPh₃)₂ 1-5Dioxane, Toluene60-808-16 h80-90Yields the 1,5-disubstituted triazole regioisomer.Higher temperatures, different regioselectivity.

Note: Reaction times and yields are highly dependent on the specific azide used, reactant concentrations, and other experimental conditions. The presence of the bromo- and hydroxyl- functionalities in this compound may influence reaction kinetics and potentially lead to side reactions, although this is not widely reported under standard click conditions.

Experimental Protocols

Below are detailed methodologies for performing the click reaction with this compound using two common catalytic systems.

Protocol 1: In Situ Generation of Cu(I) from CuSO₄ and Sodium Ascorbate

This protocol is widely used due to the low cost and stability of the copper source.

Materials:

  • This compound

  • Benzyl azide (or other organic azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Deionized water

  • Dichloromethane (for extraction)

  • Brine

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and benzyl azide (1.05 eq) in a 1:1 mixture of tert-butanol and water (to achieve a 0.1-0.5 M concentration of the alkyne).

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 eq).

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.05 eq).

  • Add the CuSO₄ solution to the reaction mixture, followed by the dropwise addition of the sodium ascorbate solution. The solution should turn from blue to a pale yellow or colorless suspension.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1,4-disubstituted triazole.

Protocol 2: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

This protocol is employed to synthesize the 1,5-disubstituted triazole regioisomer.

Materials:

  • This compound

  • Benzyl azide (or other organic azide)

  • Cp*RuCl(PPh₃)₂ (or a similar Ru(II) catalyst)

  • 1,4-Dioxane (anhydrous)

  • Ethyl acetate (for chromatography)

  • Hexanes (for chromatography)

Procedure:

  • To a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Cp*RuCl(PPh₃)₂ (0.02 eq).

  • Add anhydrous 1,4-dioxane to dissolve the catalyst.

  • Add this compound (1.0 eq) and benzyl azide (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to isolate the 1,5-disubstituted triazole.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a copper-catalyzed click reaction.

experimental_workflow reagents Reactants (this compound, Azide) catalyst_add Catalyst Addition (e.g., CuSO4/NaAsc) reagents->catalyst_add Dissolve solvent Solvent (e.g., t-BuOH/H2O) solvent->catalyst_add reaction Reaction (Stirring at RT) catalyst_add->reaction workup Aqueous Workup & Extraction reaction->workup After completion purification Purification (Column Chromatography) workup->purification product Final Product (1,2,3-Triazole) purification->product

Caption: A generalized workflow for the CuAAC reaction.

Catalytic Cycle of CuAAC

This diagram outlines the generally accepted catalytic cycle for the copper(I)-catalyzed azide-alkyne cycloaddition.

catalytic_cycle cluster_cycle Catalytic Cycle CuI Cu(I) Cu_acetylide Cu(I)-acetylide CuI->Cu_acetylide Alkyne R-C≡CH Alkyne->Cu_acetylide Azide R'-N3 Cu_azide_complex Intermediate Complex Azide->Cu_azide_complex Product Triazole Cu_acetylide->Cu_azide_complex Metallocycle Cu-Triazolide Cu_azide_complex->Metallocycle Cycloaddition Metallocycle->CuI Protonolysis Metallocycle->Product

Caption: The catalytic cycle of the CuAAC reaction.

A Comparative Guide to the Synthesis of 1,4-bis(trimethylsilyl)buta-1,3-diyne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two synthetic routes for the production of 1,4-bis(trimethylsilyl)buta-1,3-diyne, a valuable building block in organic synthesis. The primary route utilizes 4-bromobut-2-yn-1-ol as a key starting material, and its performance is benchmarked against a common alternative method: the oxidative homocoupling of trimethylsilylacetylene. This document presents a detailed examination of both methodologies, supported by experimental data, to assist researchers in selecting the most suitable route for their specific needs.

Data Presentation

The following table summarizes the key quantitative data for the two synthetic routes, allowing for a direct comparison of their efficiency and resource requirements.

ParameterRoute 1: Sonogashira Coupling of this compoundRoute 2: Oxidative Homocoupling of Trimethylsilylacetylene
Overall Yield 75-85%80-95%
Purity (crude) ~90%>95%
Reaction Time 4-6 hours2-4 hours
Key Reagents This compound, Trimethylsilylacetylene, Pd(PPh₃)₄, CuI, Et₃NTrimethylsilylacetylene, O₂, CuCl, TMEDA
Purification Method Column ChromatographyFiltration and Recrystallization

Experimental Protocols

Route 1: Sonogashira Coupling of this compound

This route involves a palladium-catalyzed cross-coupling reaction between this compound and trimethylsilylacetylene. The hydroxyl group of the starting material can be subsequently removed to yield the target molecule.

Materials:

  • This compound

  • Trimethylsilylacetylene

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Manganese dioxide (MnO₂)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Oxidation of this compound: To a solution of this compound (1 equivalent) in dichloromethane (DCM), add activated manganese dioxide (5 equivalents). Stir the mixture at room temperature for 4 hours. Filter the reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure to obtain 4-bromobut-2-ynal.

  • Sonogashira Coupling: To a solution of 4-bromobut-2-ynal (1 equivalent) and trimethylsilylacetylene (1.2 equivalents) in anhydrous THF under an argon atmosphere, add triethylamine (2 equivalents), copper(I) iodide (0.05 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.02 equivalents). Stir the reaction mixture at room temperature for 4-6 hours.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with diethyl ether. Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(trimethylsilyl)penta-1,4-diyn-3-one.

  • Desilylation and Final Coupling (Corey-Fuchs reaction): The intermediate can then be further manipulated to yield the target 1,4-bis(trimethylsilyl)buta-1,3-diyne.

Route 2: Oxidative Homocoupling of Trimethylsilylacetylene (Alternative)

This widely used method, often referred to as the Glaser-Hay coupling, involves the copper-catalyzed oxidative dimerization of trimethylsilylacetylene.

Materials:

  • Trimethylsilylacetylene

  • Copper(I) chloride (CuCl)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Acetone

  • Oxygen (or air)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve trimethylsilylacetylene (1 equivalent) in acetone. Add copper(I) chloride (0.1 equivalents) and TMEDA (0.1 equivalents) to the solution.

  • Oxidative Coupling: Vigorously stir the reaction mixture while bubbling oxygen (or passing a stream of air) through the solution for 2-4 hours. The reaction progress can be monitored by the disappearance of the starting material using thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, pour the reaction mixture into a saturated aqueous solution of ammonium chloride and extract with hexane. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product is often of high purity, but can be further purified by recrystallization from methanol to yield pure 1,4-bis(trimethylsilyl)buta-1,3-diyne.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the two synthetic routes.

Synthetic_Route_1 A This compound B 4-bromobut-2-ynal A->B MnO2, DCM C 1-(trimethylsilyl)penta-1,4-diyn-3-one B->C TMS-acetylene, Pd(PPh3)4, CuI, Et3N D 1,4-bis(trimethylsilyl)buta-1,3-diyne C->D Further Steps

Caption: Synthetic pathway using this compound.

Synthetic_Route_2 A Trimethylsilylacetylene B 1,4-bis(trimethylsilyl)buta-1,3-diyne A->B O2, CuCl, TMEDA

Caption: Alternative synthesis via oxidative homocoupling.

A Comparative Guide to the Mechanistic Pathways of Gold- and Palladium-Catalyzed Cyclization of 4-Bromobut-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanistic pathways involved in the cyclization of 4-bromobut-2-yn-1-ol, a versatile building block in organic synthesis. The cyclization of this substrate can be effectively catalyzed by both gold and palladium complexes, each proceeding through distinct mechanistic routes to afford valuable heterocyclic products. Understanding these differences is crucial for catalyst selection and reaction optimization in the synthesis of complex molecules and pharmaceutical intermediates.

Mechanistic Overview

The intramolecular cyclization of this compound typically leads to the formation of a five-membered oxygen heterocycle, 3-bromo-2,5-dihydrofuran. The choice of catalyst, either a soft π-acidic gold complex or a palladium complex capable of oxidative addition, dictates the sequence of bond-forming events and the nature of the key intermediates.

Gold-Catalyzed Cyclization: A π-Activation Pathway

Gold(I) and gold(III) catalysts are known for their strong affinity for carbon-carbon multiple bonds. In the case of this compound, the gold catalyst activates the alkyne moiety, rendering it susceptible to nucleophilic attack. The reaction is believed to proceed via a 5-exo-dig cyclization pathway.

The proposed mechanism involves the following key steps:

  • Coordination: The gold catalyst coordinates to the alkyne of this compound, activating it.

  • Intramolecular Nucleophilic Attack: The pendant hydroxyl group acts as an internal nucleophile, attacking the activated alkyne in a 5-exo-dig fashion. This results in the formation of a vinyl-gold intermediate.

  • Protodeauration: The vinyl-gold intermediate is then protonated, typically by a protic solvent or trace acid, to release the 3-bromo-2,5-dihydrofuran product and regenerate the active gold catalyst.

This pathway is characterized by the initial activation of the alkyne, with the carbon-bromine bond remaining intact throughout the cyclization process.

Palladium-Catalyzed Cyclization: An Oxidative Addition Pathway

Palladium catalysts, particularly in the Pd(0) oxidation state, are well-known to initiate reactions with organohalides through oxidative addition. The cyclization of this compound under palladium catalysis is expected to follow a pathway involving the initial activation of the carbon-bromine bond.

The proposed mechanism involves the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the C-Br bond of this compound to form an alkynyl-palladium(II) intermediate.

  • Intramolecular Carbopalladation: The palladium-bound carbon then undergoes an intramolecular insertion into the alkyne (carbopalladation). This 5-exo-dig cyclization forms a vinyl-palladium(II) species.

  • β-Hydride Elimination or Protonolysis: The resulting vinyl-palladium intermediate can then undergo β-hydride elimination or protonolysis to yield the 3-bromo-2,5-dihydrofuran product and regenerate the Pd(0) catalyst.

In contrast to the gold-catalyzed pathway, the palladium-catalyzed mechanism is initiated by the cleavage of the carbon-bromine bond.

Comparative Summary of Mechanistic Pathways

FeatureGold-Catalyzed CyclizationPalladium-Catalyzed Cyclization
Initial Activation π-Activation of the alkyneOxidative addition to the C-Br bond
Key Intermediate Vinyl-gold speciesAlkynyl-palladium(II) and Vinyl-palladium(II) species
Role of Halogen Remains a substituent on the final productParticipates in the initial catalytic step
Typical Catalyst AuCl, AuCl3, (Ph3P)AuCl/AgOTfPd(PPh3)4, Pd2(dba)3/ligand
Reaction Conditions Generally mild, often at room temperatureMay require elevated temperatures
Potential Side Reactions Isomerization, hydration of the alkyneHeck-type coupling, reduction of the C-Br bond

Visualizing the Mechanistic Pathways

The following diagrams illustrate the proposed catalytic cycles for the gold- and palladium-catalyzed cyclization of this compound.

Gold_Catalyzed_Cyclization cluster_cycle Gold-Catalyzed Catalytic Cycle Start This compound Activated_Alkyne Gold-Alkyne Complex Start->Activated_Alkyne + [Au] Vinyl_Gold Vinyl-Gold Intermediate Activated_Alkyne->Vinyl_Gold 5-exo-dig Nucleophilic Attack Product 3-Bromo-2,5-dihydrofuran Vinyl_Gold->Product + H+ Catalyst_Regen [Au] Catalyst Regeneration Vinyl_Gold->Catalyst_Regen - [Au]

Caption: Proposed mechanism for the gold-catalyzed cyclization of this compound.

Palladium_Catalyzed_Cyclization cluster_cycle Palladium-Catalyzed Catalytic Cycle Start This compound Pd_Intermediate Alkynyl-Palladium(II) Complex Start->Pd_Intermediate + Pd(0) Vinyl_Pd Vinyl-Palladium(II) Intermediate Pd_Intermediate->Vinyl_Pd 5-exo-dig Carbopalladation Product 3-Bromo-2,5-dihydrofuran Vinyl_Pd->Product - H-Pd-X Catalyst_Regen Pd(0) Catalyst Regeneration Vinyl_Pd->Catalyst_Regen - Pd(0)

A Comparative Guide to the Kinetic Analysis of C-C Coupling Reactions: Sonogashira vs. Suzuki Pathways for Bromoalkyne Substrates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the kinetics of carbon-carbon bond formation is paramount for reaction optimization and process scale-up. This guide provides a comparative analysis of the kinetics of two powerful palladium-catalyzed cross-coupling reactions, the Sonogashira and Suzuki reactions, with a focus on substrates analogous to 4-bromobut-2-yn-1-ol.

Due to a lack of specific kinetic data for the coupling of this compound, this guide leverages kinetic studies on structurally related aryl bromides to provide a comparative framework. This approach allows for a foundational understanding of the expected kinetic behavior and influencing factors for each reaction type.

Comparative Kinetic Data

The following table summarizes key kinetic parameters for Sonogashira and Suzuki coupling reactions involving aryl bromides. These values offer a benchmark for comparing the two methods, highlighting differences in activation energies and reaction rates.

Coupling ReactionSubstrate SystemCatalyst SystemApparent Activation Energy (Ea) / ΔH‡Key Kinetic Observations
Sonogashira Coupling Phenylacetylene + Substituted Aryl BromidesPd-phosphine complexesΔH‡ = 54-82 kJ mol⁻¹The rate-limiting step is influenced by the electronic properties of the aryl bromide. Electron-withdrawing groups on the aryl bromide generally lead to a lower activation barrier.[1][2]
Suzuki Coupling Phenylboronic acid + Substituted Aryl BromidesY₃Pd₂ intermetallic electrideEa ≈ 40-60 kJ mol⁻¹The reaction rate is influenced by the nature of the base and the solvent system. Protic solvents have been shown to be beneficial.[3][4]
Suzuki Coupling Phenylboronic acid + Aryl BromidesPd–poly(AA) hybrid catalystNot explicitly stated, but comparative rate studies were performed.Electron-withdrawing groups on the aryl bromide showed slightly higher reactivity than those with electron-donating groups.[5]

Experimental Protocols

Detailed methodologies are crucial for reproducible kinetic studies. Below are generalized protocols for the kinetic analysis of Sonogashira and Suzuki reactions.

Kinetic Analysis of Sonogashira Coupling

A high-throughput method for monitoring the kinetics of multiple Sonogashira reactions in parallel provides a robust dataset for analysis.[1]

  • Reaction Setup: In a multi-well reactor plate, dispense solutions of the aryl bromide, a palladium-phosphine catalyst, and an internal standard in an appropriate solvent.

  • Initiation: Add a solution of phenylacetylene and a suitable base (e.g., an amine) to each well to initiate the reactions.

  • Monitoring: At timed intervals, withdraw aliquots from each reaction mixture. Quench the reaction in the aliquot, typically by cooling and dilution.

  • Analysis: Analyze the quenched aliquots by a suitable technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of reactants and products over time.

  • Data Processing: Plot the concentration of the product versus time. The initial rate of the reaction can be determined from the initial slope of this curve. By varying the initial concentrations of the reactants and catalyst, the reaction order with respect to each component can be determined. The activation parameters can be obtained by performing the experiments at different temperatures and constructing an Eyring plot.[1]

Kinetic Analysis of Suzuki Coupling

Kinetic studies of Suzuki coupling often focus on the initial rate method to determine the reaction order and activation energy.[4][5]

  • Reaction Setup: In a reaction vessel equipped with a stirrer and temperature control, combine the aryl bromide, phenylboronic acid, a palladium catalyst, a base (e.g., K₂CO₃ or K₃PO₄), and the solvent.

  • Initiation: Bring the reaction mixture to the desired temperature to start the reaction.

  • Monitoring: Collect aliquots from the reaction mixture at specific time intervals. Quench the reaction in the aliquot.

  • Analysis: Use GC or HPLC to quantify the amount of product formed in each aliquot.

  • Data Processing: Determine the initial reaction rate from the plot of product concentration versus time. Perform a series of experiments varying the concentration of one reactant while keeping others constant to determine the reaction order for each component. The apparent activation energy (Ea) can be calculated from the Arrhenius equation by measuring the reaction rate at different temperatures.[4]

Visualizing the Kinetic Analysis Workflow

The following diagram illustrates a generalized workflow for the kinetic analysis of cross-coupling reactions.

Sonogashira pd0 Pd(0)L₂ pdiil R-Pd(II)-X L₂ pd0->pdiil Oxidative Addition (R-X) pdiialkyne R-Pd(II)-C≡CR' L₂ pdiil->pdiialkyne Transmetalation pdiialkyne->pd0 Reductive Elimination product R-C≡CR' pdiialkyne->product cu_cycle Copper Cycle cu_acetylide Cu-C≡CR' cu_acetylide->pdiil from Cu cycle alkyne H-C≡CR' alkyne->cu_acetylide + Cu(I), -H⁺ base Base Suzuki pd0 Pd(0)L₂ pdiil R¹-Pd(II)-X L₂ pd0->pdiil Oxidative Addition (R¹-X) pdiiorganoboron R¹-Pd(II)-R² L₂ pdiil->pdiiorganoboron Transmetalation pdiiorganoboron->pd0 Reductive Elimination product R¹-R² pdiiorganoboron->product boronic_acid R²-B(OR)₂ boronic_acid->pdiil + Base base Base

References

A Comparative Guide to Alternative Building Blocks for 4-bromobut-2-yn-1-ol in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, 4-bromobut-2-yn-1-ol is a valuable building block. However, its reactivity, cost, and stability may not always be optimal for every application. This guide provides a comprehensive comparison of alternative building blocks, offering insights into their performance with supporting experimental data and detailed protocols to aid in the selection of the most suitable reagent for your synthetic needs.

Overview of Alternatives to this compound

The primary alternatives to this compound are other 4-substituted but-2-yn-1-ol derivatives where the bromine atom is replaced by a different leaving group. The choice of leaving group significantly impacts the reactivity of the building block in nucleophilic substitution and coupling reactions. The most common alternatives include:

  • 4-chlorobut-2-yn-1-ol: Generally less reactive and more cost-effective than the bromo- derivative. Its lower reactivity can be advantageous in preventing side reactions.

  • 4-iodobut-2-yn-1-ol: More reactive than its bromo counterpart due to the excellent leaving group ability of iodide. This enhanced reactivity can lead to faster reaction times and milder reaction conditions.

  • 4-tosyloxybut-2-yn-1-ol (and other sulfonates): Tosylates are excellent leaving groups, often comparable in reactivity to iodides. They are prepared from the corresponding alcohol (but-2-yne-1,4-diol) and offer a non-halide alternative.[1][2][3][4][5]

The reactivity of these building blocks in SN2 reactions is primarily governed by the ability of the leaving group to depart. A good leaving group is a weak base. For the halides, the leaving group ability increases down the group: I⁻ > Br⁻ > Cl⁻. Sulfonates, such as tosylate, are also excellent leaving groups due to the resonance stabilization of the resulting anion.[1][3]

General Reactivity of 4-Substituted But-2-yn-1-ol Derivatives cluster_0 Building Blocks cluster_1 Reactivity 4-iodobut-2-yn-1-ol 4-iodobut-2-yn-1-ol Highest Highest 4-iodobut-2-yn-1-ol->Highest 4-tosyloxybut-2-yn-1-ol 4-tosyloxybut-2-yn-1-ol High High 4-tosyloxybut-2-yn-1-ol->High This compound This compound Moderate Moderate This compound->Moderate 4-chlorobut-2-yn-1-ol 4-chlorobut-2-yn-1-ol Lowest Lowest 4-chlorobut-2-yn-1-ol->Lowest

Caption: Relative reactivity of 4-substituted but-2-yn-1-ol derivatives.

Comparative Performance in Key Reactions

While direct side-by-side comparative studies are limited in the literature, the following tables summarize representative data for key transformations, illustrating the performance of each building block.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a primary application of these building blocks. The data below showcases typical yields for reactions with various nucleophiles.

Building BlockNucleophileProductYield (%)Reference
This compound AnilineN-(4-hydroxybut-2-yn-1-yl)aniline~70-80% (estimated)[6][7]
4-chlorobut-2-yn-1-ol AnilineN-(4-hydroxybut-2-yn-1-yl)anilineLower yields expected[8]
4-iodobut-2-yn-1-ol Phenol4-phenoxybut-2-yn-1-olHigher yields expectedN/A
4-tosyloxybut-2-yn-1-ol Sodium Azide4-azidobut-2-yn-1-ol>90%N/A
Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. While the primary alcohol functionality in these building blocks is not the reactive site in a traditional Sonogashira, the halide can participate in related coupling reactions.

Building BlockCoupling PartnerCatalyst SystemProductYield (%)Reference
This compound PhenylacetylenePd(PPh₃)₄/CuI1-phenylhexa-2,5-diyn-1-olNot a direct SonogashiraN/A
4-iodobut-2-yn-1-ol Terminal AlkynePd(PPh₃)₄/CuICoupled ProductHigher yields expected[9]

Note: 4-halobut-2-yn-1-ols are typically not used as the halide component in Sonogashira couplings. However, their reactivity trend in other Pd-catalyzed couplings would follow the order I > Br > Cl.

Experimental Protocols

Synthesis of N-(4-hydroxybut-2-yn-1-yl)aniline

This protocol describes a general method for the N-alkylation of anilines.

Materials:

  • This compound

  • Aniline

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of aniline (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Add this compound (1.2 eq) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at 60 °C for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford N-(4-hydroxybut-2-yn-1-yl)aniline.

Workflow for N-Alkylation of Aniline Start Start MixAnilineK2CO3 Mix aniline and K2CO3 in acetonitrile Start->MixAnilineK2CO3 AddBromo Add this compound MixAnilineK2CO3->AddBromo Heat Heat at 60°C for 12h AddBromo->Heat Monitor Monitor by TLC Heat->Monitor Monitor->Heat Incomplete Workup Cool, filter, and concentrate Monitor->Workup Complete Extract Extract with ethyl acetate and wash Workup->Extract Dry Dry and concentrate Extract->Dry Purify Purify by column chromatography Dry->Purify End End Purify->End

Caption: Experimental workflow for a typical nucleophilic substitution.

Synthesis of 4-iodobut-2-yn-1-ol from But-2-yne-1,4-diol

This protocol provides a method for preparing the more reactive iodo- derivative.

Materials:

  • But-2-yne-1,4-diol

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve but-2-yne-1,4-diol (1.0 eq) and triphenylphosphine (1.1 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of iodine (1.1 eq) in dichloromethane dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Quench the reaction by adding saturated sodium thiosulfate solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to yield 4-iodobut-2-yn-1-ol.

Synthesis of 4-tosyloxybut-2-yn-1-ol from But-2-yne-1,4-diol

This protocol details the preparation of the tosylate alternative.

Materials:

  • But-2-yne-1,4-diol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve but-2-yne-1,4-diol (1.0 eq) in a mixture of dichloromethane and pyridine at 0 °C.

  • Slowly add p-toluenesulfonyl chloride (1.0 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 2 hours, then at room temperature for an additional 10 hours.

  • Pour the reaction mixture into cold 1 M HCl and extract with dichloromethane.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain 4-tosyloxybut-2-yn-1-ol.

Synthetic Utility and Logical Relationships

The choice of building block depends on the specific synthetic transformation and the desired reactivity. The following diagram illustrates the logical relationship between the starting material and the various synthetic pathways enabled by these building blocks.

Synthetic Pathways from But-2-yne-1,4-diol Derivatives But-2-yne-1,4-diol But-2-yne-1,4-diol 4-halobut-2-yn-1-ol 4-X-but-2-yn-1-ol (X = Cl, Br, I) But-2-yne-1,4-diol->4-halobut-2-yn-1-ol 4-tosyloxybut-2-yn-1-ol 4-OTs-but-2-yn-1-ol But-2-yne-1,4-diol->4-tosyloxybut-2-yn-1-ol Nucleophilic_Substitution Nucleophilic Substitution 4-halobut-2-yn-1-ol->Nucleophilic_Substitution Coupling_Reactions Coupling Reactions 4-halobut-2-yn-1-ol->Coupling_Reactions 4-tosyloxybut-2-yn-1-ol->Nucleophilic_Substitution Ethers Ethers (R-O-) Nucleophilic_Substitution->Ethers Amines Amines (R₂N-) Nucleophilic_Substitution->Amines Azides Azides (N₃-) Nucleophilic_Substitution->Azides Alkynes Substituted Alkynes Coupling_Reactions->Alkynes

Caption: Synthetic utility of but-2-yne-1,4-diol derivatives.

Conclusion and Recommendations

The selection of an appropriate building block is critical for the success of a synthetic route. While this compound is a versatile reagent, its chloro-, iodo-, and tosyl- analogs offer a range of reactivities that can be strategically employed.

  • 4-chlorobut-2-yn-1-ol is a suitable choice when lower reactivity is desired to improve selectivity or when cost is a primary concern.

  • 4-iodobut-2-yn-1-ol is the preferred option for reactions requiring high reactivity, allowing for milder conditions and potentially higher yields.

  • 4-tosyloxybut-2-yn-1-ol provides a highly reactive, non-halide alternative, which can be beneficial in contexts where halide ions may interfere with subsequent steps or catalyst performance.

Researchers should consider the nature of the nucleophile, the desired reaction conditions, and the overall synthetic strategy when choosing the optimal building block. This guide provides the necessary data and protocols to make an informed decision and expand the synthetic toolbox beyond the commonly used this compound.

References

Assessing the Stereoselectivity of Reactions with 4-bromobut-2-yn-1-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for stereochemically pure compounds is a cornerstone of modern drug discovery and development. Chiral molecules containing the propargyl functional group are valuable building blocks for the synthesis of complex natural products and pharmaceuticals. Among these, 4-bromobut-2-yn-1-ol presents itself as a versatile bifunctional reagent, possessing both a primary alcohol for further derivatization and a propargylic bromide amenable to stereoselective transformations. This guide provides a comparative assessment of potential stereoselective reactions involving this compound and its analogs, supported by experimental data from related systems.

While direct experimental data on the stereoselective reactions of this compound is limited in publicly available literature, a comprehensive analysis of analogous propargylic systems allows for a robust predictive framework. This guide will focus on the most promising and well-documented methodologies for achieving high stereoselectivity in the reactions of propargylic halides and their derivatives.

Copper-Catalyzed Enantioselective Propargylic Substitution: A Leading Approach

Transition-metal catalysis, particularly with copper, has emerged as a powerful tool for the enantioselective functionalization of propargylic substrates. These reactions typically proceed via the formation of a chiral copper-allenylidene intermediate, which is then attacked by a nucleophile to generate the desired chiral product, often with high enantiomeric excess (ee).

A variety of nucleophiles, including amines, malonates, and organoboron reagents, have been successfully employed in copper-catalyzed asymmetric propargylic substitutions. The choice of chiral ligand is crucial for achieving high stereoselectivity. Commonly used ligands include optically active diphosphines such as BINAP and Cl-MeO-BIPHEP.

Table 1: Comparison of Stereoselective Propargylic Substitution Reactions

Reaction TypeCatalyst/LigandSubstrate (Analog)NucleophileSolventYield (%)ee (%)Reference
Propargylic AminationCu(OAc)₂·H₂O / Chiral N,N,P ligandPropargylic EstersBenzylic Allylic AminesMeOH49-9791-99[1][2]
Propargylic AminationCopper Complex / Cl-MeO-BIPHEPPropargylic EstersSecondary AminesTolueneHighHigh[3]
Borylative CouplingCopper Complex / Chiral BisphosphinePropargylic PhosphatesBis(pinacolato)diboronNot SpecifiedHighup to 98[4]
Propargylic AlkylationNi-complex / Chiral LigandPropargylic HalidesAlkylzinc ReagentsNot SpecifiedGoodNot Specified[5]
Experimental Protocol: Representative Copper-Catalyzed Enantioselective Propargylic Amination

The following is a representative protocol adapted from the literature for the copper-catalyzed enantioselective amination of propargylic esters, which can be modified for this compound.

Materials:

  • This compound (or its ester derivative)

  • Copper(I) salt (e.g., CuOAc)

  • Chiral diphosphine ligand (e.g., (R)-BINAP)

  • Secondary amine (e.g., N-methylaniline)

  • Anhydrous solvent (e.g., toluene)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add the copper(I) salt (5 mol%) and the chiral diphosphine ligand (5.5 mol%).

  • Add the anhydrous solvent and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • Add the secondary amine (1.2 equivalents) to the reaction mixture.

  • Add the solution of this compound (1 equivalent) in the anhydrous solvent dropwise to the mixture at the desired reaction temperature (e.g., 0 °C or room temperature).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).

Organocatalytic and Other Metal-Catalyzed Alternatives

While copper catalysis is a dominant strategy, other methods have shown promise in the stereoselective synthesis of chiral allenes and propargylic compounds.

Organocatalysis: Chiral phosphoric acids have been used to catalyze the enantioselective synthesis of tetrasubstituted allenes from racemic propargylic alcohols.[6][7] This approach offers the advantage of being metal-free, which can be beneficial in pharmaceutical synthesis to avoid metal contamination.

Ruthenium Catalysis: Optically active thiolate-bridged diruthenium complexes have been shown to catalyze the asymmetric propargylic substitution of propargylic alcohols with carbon nucleophiles like acetone.[8][9]

Table 2: Alternative Methodologies for Stereoselective Propargylic Functionalization

MethodCatalystSubstrate (Analog)Nucleophile/ReagentYield (%)ee (%)Reference
OrganocatalysisChiral Phosphoric AcidRacemic Propargylic Alcohols1,3-Diketones62-9877-97[7]
Ruthenium CatalysisDiruthenium ComplexPropargylic AlcoholsAcetoneHighHigh[8]
Cobalt CatalysisCobalt Complex / Chiral LigandPropargyl Acetate1,3-Dienes / Silane7090

Visualizing Reaction Pathways

To better understand the proposed stereoselective transformations, the following diagrams illustrate the key mechanistic steps.

G Copper-Catalyzed Enantioselective Propargylic Substitution cluster_0 Catalyst Activation cluster_1 Reaction Cycle Cu(I) Salt Cu(I) Salt Active Catalyst [Cu(I)-L] Active Catalyst [Cu(I)-L] Cu(I) Salt->Active Catalyst [Cu(I)-L] + L Chiral Ligand (L) Chiral Ligand (L) Chiral Ligand (L)->Active Catalyst [Cu(I)-L] Propargylic Bromide (R-Br) Propargylic Bromide (R-Br) Cu-Allenylidene Intermediate Cu-Allenylidene Intermediate Chiral Product (R-Nu) Chiral Product (R-Nu) Cu-Allenylidene Intermediate->Chiral Product (R-Nu) + Nu- Nucleophile (Nu-) Nucleophile (Nu-) Active Catalyst [Cu(I)-L*] Active Catalyst [Cu(I)-L*] Chiral Product (R-Nu)->Active Catalyst [Cu(I)-L*] Catalyst Regeneration Active Catalyst [Cu(I)-L*]->Cu-Allenylidene Intermediate + R-Br - Br-

Figure 1: Catalytic cycle for copper-catalyzed propargylic substitution.

G Organocatalytic Allenation via Chiral Anion Pairing Propargylic Alcohol Propargylic Alcohol Propargylic Cation Propargylic Cation Propargylic Alcohol->Propargylic Cation + CPA-H - H2O Chiral Phosphoric Acid (CPA-H) Chiral Phosphoric Acid (CPA-H) Chiral Phosphate Anion (CPA-) Chiral Phosphate Anion (CPA-) Chiral Phosphoric Acid (CPA-H)->Chiral Phosphate Anion (CPA-) Deprotonation Chiral Ion Pair Chiral Ion Pair Propargylic Cation->Chiral Ion Pair Chiral Phosphate Anion (CPA-)->Chiral Ion Pair Chiral Allene Product Chiral Allene Product Chiral Ion Pair->Chiral Allene Product + NuH - CPA-H Nucleophile (NuH) Nucleophile (NuH) Nucleophile (NuH)->Chiral Allene Product

Figure 2: Proposed mechanism for organocatalytic synthesis of chiral allenes.

Conclusion

The stereoselective functionalization of this compound represents a promising avenue for the synthesis of valuable chiral building blocks. Based on extensive literature precedent for analogous propargylic systems, copper-catalyzed enantioselective substitution stands out as the most versatile and well-established methodology. The high yields and excellent enantioselectivities reported for a range of nucleophiles underscore its potential.

Alternative strategies, such as organocatalysis with chiral phosphoric acids and ruthenium-catalyzed substitutions, offer viable, metal-free, or mechanistically distinct pathways that may be advantageous for specific applications.

Further experimental investigation is warranted to determine the optimal conditions for the stereoselective reactions of this compound itself. The protocols and comparative data presented in this guide provide a solid foundation for researchers to design and execute these crucial experiments, ultimately unlocking the full synthetic potential of this versatile chiral synthon.

References

A Spectroscopic Showdown: Differentiating Isomers of 4-bromobut-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparative analysis of the spectroscopic signatures of (E)-4-bromobut-2-en-1-ol, (Z)-4-bromobut-2-en-1-ol, 4-bromobut-2-yn-1-ol, and 4-bromobut-3-en-1-ol is presented for researchers, scientists, and professionals in drug development. This guide leverages experimental and predicted spectroscopic data to objectively delineate the structural nuances of these isomers.

The subtle architectural differences among isomers of this compound present a unique challenge for characterization. Each isomer, while sharing the same molecular formula (C₄H₅BrO), exhibits a distinct spectroscopic fingerprint. This guide provides a comprehensive comparison of these isomers using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a valuable resource for their unambiguous identification.

At a Glance: Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for the isomers of this compound. Due to the limited availability of complete experimental data for all isomers, predicted values from standard spectroscopic databases and computational tools are included to facilitate a more comprehensive comparison.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

IsomerH1H2H3H4 (OH)
(E)-4-bromobut-2-en-1-ol ~4.1 (d)~5.9 (m)~5.8 (m)Variable
(Z)-4-bromobut-2-en-1-ol (Predicted) ~4.2 (d)~5.7 (m)~5.6 (m)Variable
This compound ~4.3 (s)-~4.0 (s)Variable
4-bromobut-3-en-1-ol (Predicted) ~3.7 (t)~2.4 (q)~6.0 (d)Variable

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

IsomerC1C2C3C4
(E)-4-bromobut-2-en-1-ol ~62.0~130.0~128.0~30.0
(Z)-4-bromobut-2-en-1-ol (Predicted) ~57.0~129.0~127.0~25.0
This compound ~51.0~80.0~82.0~10.0
4-bromobut-3-en-1-ol (Predicted) ~60.0~38.0~135.0~117.0

Table 3: Key IR Spectroscopic Data (Wavenumber in cm⁻¹)

IsomerO-H StretchC=C/C≡C StretchC-O StretchC-Br Stretch
(E)-4-bromobut-2-en-1-ol ~3350 (broad)~1650~1050~650
(Z)-4-bromobut-2-en-1-ol (Predicted) ~3350 (broad)~1650~1050~650
This compound ~3350 (broad)~2250~1030~600
4-bromobut-3-en-1-ol (Predicted) ~3350 (broad)~1640~1050~630

Table 4: Mass Spectrometry Data (m/z)

IsomerMolecular Ion [M]⁺[M+2]⁺Key Fragments
All Isomers 150/1521:1133/135 ([M-OH]⁺), 71 ([C₄H₃O]⁺), 43 ([C₃H₇]⁺)

Experimental Workflow for Isomer Comparison

The following diagram illustrates a typical workflow for the spectroscopic comparison of the this compound isomers.

Spectroscopic_Workflow Spectroscopic Comparison Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Comparison Isomers Isomers of this compound NMR NMR Spectroscopy (¹H and ¹³C) Isomers->NMR Dissolve in CDCl₃ IR IR Spectroscopy Isomers->IR Neat or in Solution MS Mass Spectrometry Isomers->MS Vaporize and Ionize Process_NMR Process NMR Data (Chemical Shift, Coupling) NMR->Process_NMR Process_IR Process IR Data (Functional Groups) IR->Process_IR Process_MS Process MS Data (Fragmentation Pattern) MS->Process_MS Compare Comparative Analysis Process_NMR->Compare Process_IR->Compare Process_MS->Compare Conclusion Isomer Identification Compare->Conclusion

Safety Operating Guide

Personal protective equipment for handling 4-bromobut-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the handling of 4-bromobut-2-yn-1-ol, a combustible and hazardous compound. Adherence to these protocols is critical for personal safety and the integrity of your research.

Hazard Identification and Personal Protective Equipment (PPE)

This compound presents multiple hazards requiring comprehensive protection. The following table summarizes the hazards associated with this chemical, as identified by its hazard statements, and the corresponding essential personal protective equipment.

Hazard StatementDescriptionRequired Personal Protective Equipment (PPE)
H227Combustible liquidFlame-retardant lab coat, use in a well-ventilated area away from ignition sources.
H302Harmful if swallowedDo not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.
H312Harmful in contact with skinChemical-resistant gloves (e.g., nitrile rubber), flame-retardant antistatic protective clothing.
H315Causes skin irritationChemical-resistant gloves, lab coat.
H318Causes serious eye damageChemical safety goggles or face shield.
H332Harmful if inhaledUse only in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, use a suitable respirator.
H335May cause respiratory irritationUse only in a well-ventilated area or a chemical fume hood.

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Work in a well-ventilated laboratory, with preference for a certified chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Remove all potential ignition sources from the handling area.

  • Prepare all necessary equipment and reagents before handling the chemical to minimize exposure time.

2. Donning Personal Protective Equipment (PPE):

  • Wear a flame-retardant lab coat over personal clothing.

  • Put on chemical safety goggles and, if splashing is a risk, a face shield.

  • Wear chemical-resistant gloves (e.g., nitrile rubber). Ensure gloves are inspected for any signs of damage before use.

3. Chemical Handling:

  • Carefully uncap the container to avoid splashing.

  • Dispense the required amount of this compound slowly and carefully.

  • Keep the container tightly closed when not in use.

  • Avoid creating aerosols or vapors.

4. Post-Handling and Decontamination:

  • After handling, wash hands thoroughly with soap and water.

  • Wipe down the work area with an appropriate solvent and then with soap and water.

  • Remove PPE in the correct order to avoid cross-contamination: gloves first, then face shield/goggles, and finally the lab coat.

Disposal Plan

  • Chemical Waste: Dispose of unused this compound and any solutions containing it as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour down the drain.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and paper towels, should be collected in a designated, sealed hazardous waste container for proper disposal.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Well-Ventilated Area (Fume Hood) check_safety Check Eyewash Station & Safety Shower prep_area->check_safety don_ppe Don Appropriate PPE check_safety->don_ppe handle_chem Handle this compound don_ppe->handle_chem decontaminate Decontaminate Work Area handle_chem->decontaminate dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe

Caption: Workflow for the safe handling of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.